molecular formula C27H45NaO5S B1145032 Larsucosterol Sodium CAS No. 1174047-40-5

Larsucosterol Sodium

Cat. No.: B1145032
CAS No.: 1174047-40-5
M. Wt: 504.7 g/mol
InChI Key: OEGAOHNRCSZIRO-KSGNISEOSA-M
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Description

LARSUCOSTEROL SODIUM is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Properties

IUPAC Name

sodium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGAOHNRCSZIRO-KSGNISEOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174047-40-5
Record name Larsucosterol sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174047405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LARSUCOSTEROL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A5JOPBE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Larsucosterol Sodium: A Deep Dive into its Epigenetic Mechanism of Action in Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Larsucosterol Sodium (also known as DUR-928) is an investigational endogenous, sulfated oxysterol that has emerged as a promising therapeutic candidate for various liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] Its core mechanism of action lies in its role as an epigenetic modulator, specifically through the inhibition of DNA methyltransferases (DNMTs).[3][4] By altering DNA methylation patterns, Larsucosterol influences the expression of a multitude of genes involved in critical cellular processes such as lipid metabolism, inflammation, and cell survival.[2][5] This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning Larsucosterol's therapeutic potential in liver disease, supported by preclinical data, detailed experimental methodologies, and clinical trial findings.

Core Mechanism of Action: Epigenetic Regulation via DNMT Inhibition

The central mechanism of Larsucosterol's action is the inhibition of DNA methyltransferases (DNMTs), a family of enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation.[3][4] In pathological states such as severe AH, there is an observed increase in the expression of DNMT1 and DNMT3a.[6] This hypermethylation can lead to the silencing of genes crucial for cellular homeostasis and stress response.

Larsucosterol acts by binding to and inhibiting the activity of DNMTs, including DNMT1, DNMT3a, and DNMT3b.[3][6] This inhibition leads to a reduction in DNA hypermethylation, effectively reactivating the expression of genes involved in vital cell signaling pathways.[2][7] This epigenetic reprogramming is believed to be the foundation of Larsucosterol's therapeutic effects, leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[3][4]

dot

Caption: Larsucosterol's core mechanism of action.

Key Signaling Pathways Modulated by Larsucosterol

Through its epigenetic regulatory function, Larsucosterol influences several key signaling pathways that are often dysregulated in liver disease. RNA-Seq analysis in hepatocytes has shown that Larsucosterol treatment significantly modulates gene expression in clusters related to cholesterol and triglyceride metabolism, cell survival, and inflammation.[5] The major affected pathways include:

  • MAPK-ERK Pathway: This pathway is crucial for cell proliferation and survival. By upregulating genes in this pathway, Larsucosterol may promote hepatocyte regeneration and repair.[5]

  • Calcium-AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Activation of this pathway can lead to a decrease in lipid synthesis and an increase in fatty acid oxidation, thus reducing lipotoxicity.[5]

  • PI3K Signaling Pathway: The phosphoinositide 3-kinase (PI3K) pathway is involved in cell growth, proliferation, and survival. Modulation of this pathway by Larsucosterol contributes to its protective effects on liver cells.[5]

dot

Signaling_Pathways Key Signaling Pathways Modulated by Larsucosterol cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Larsucosterol Larsucosterol DNMT_Inhibition DNMT Inhibition Larsucosterol->DNMT_Inhibition Gene_Expression Modulation of Gene Expression DNMT_Inhibition->Gene_Expression MAPK_ERK MAPK-ERK Gene_Expression->MAPK_ERK Calcium_AMPK Calcium-AMPK Gene_Expression->Calcium_AMPK PI3K PI3K Gene_Expression->PI3K Reduced_Inflammation Reduced Inflammation Gene_Expression->Reduced_Inflammation Cell_Survival Improved Cell Survival & Proliferation MAPK_ERK->Cell_Survival Reduced_Lipotoxicity Reduced Lipotoxicity Calcium_AMPK->Reduced_Lipotoxicity PI3K->Cell_Survival

Caption: Signaling pathways affected by Larsucosterol.

Preclinical Evidence and Experimental Protocols

Larsucosterol has demonstrated efficacy in various preclinical models of liver disease, including those for MASH, and drug- and endotoxin-induced liver injury.[1]

In Vitro Studies in Hepatocytes
  • Objective: To investigate the effect of Larsucosterol on gene expression and cellular processes in human hepatocytes.

  • Methodology:

    • Cell Culture: Primary human hepatocytes or hepatocyte-derived cell lines (e.g., HepG2) are cultured under standard conditions. To mimic disease states, cells can be treated with high concentrations of glucose to induce a MASH-like phenotype.[5]

    • Treatment: Cultured hepatocytes are treated with varying concentrations of this compound for a specified duration.

    • RNA Sequencing (RNA-Seq): Total RNA is extracted from treated and control cells. Following library preparation, RNA sequencing is performed to analyze genome-wide changes in gene expression.[5]

    • DNA Methylation Analysis: Genomic DNA is isolated, and techniques such as bisulfite sequencing are employed to determine the methylation status of CpG islands in the promoter regions of target genes.[5]

  • Key Findings: In a high-glucose-induced model of MASH in human hepatocytes, Larsucosterol was found to inhibit DNMTs, leading to the demethylation and upregulation of 1,074 genes. These genes were associated with key signaling pathways including MAPK-ERK and calcium-AMPK, resulting in decreased lipid biosynthesis.[5]

In Vivo Animal Models
  • Objective: To evaluate the therapeutic efficacy of Larsucosterol in animal models of acute liver injury.

  • Methodology:

    • Lipopolysaccharide (LPS)-Induced Endotoxemia Model:

      • Animal Model: C57Bl/6 mice are commonly used.

      • Induction of Injury: A sublethal dose of LPS (e.g., from Escherichia coli O111:B4) is administered via intraperitoneal injection to induce a systemic inflammatory response and liver injury.[8]

      • Treatment: Larsucosterol is administered, often intravenously, at various doses and time points relative to the LPS challenge.

      • Outcome Measures: Survival rates are monitored. Serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-6) are measured. Liver tissue is collected for histological analysis.[1]

    • Acetaminophen (APAP)-Induced Liver Injury Model:

      • Animal Model: Mice are fasted overnight before APAP administration to enhance toxicity.

      • Induction of Injury: A toxic dose of APAP is administered via intraperitoneal injection.[9]

      • Treatment: Larsucosterol is administered before or after the APAP challenge.

      • Outcome Measures: Similar to the LPS model, survival, serum biomarkers, and liver histology are assessed.[1]

  • Key Findings: Administration of Larsucosterol has been shown to reduce mortality and attenuate liver injury in both LPS- and acetaminophen-induced animal models.[1] It has been observed to decrease serum levels of ALT and AST.[1]

dot

Experimental_Workflow Preclinical Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hepatocyte_Culture Hepatocyte Culture (e.g., High Glucose Model) Larsucosterol_Treatment_vitro Larsucosterol Treatment Hepatocyte_Culture->Larsucosterol_Treatment_vitro Analysis_vitro Analysis: - RNA-Seq - DNA Methylation Larsucosterol_Treatment_vitro->Analysis_vitro Mechanistic_Insights Mechanistic Insights Analysis_vitro->Mechanistic_Insights provide Animal_Model Animal Model (e.g., LPS or APAP induced) Larsucosterol_Treatment_vivo Larsucosterol Administration Animal_Model->Larsucosterol_Treatment_vivo Analysis_vivo Analysis: - Survival Rates - Serum Biomarkers - Histology Larsucosterol_Treatment_vivo->Analysis_vivo Efficacy_Data Therapeutic Efficacy Data Analysis_vivo->Efficacy_Data provide

Caption: Preclinical experimental workflow for Larsucosterol.

Clinical Trial Data in Alcohol-Associated Hepatitis

Larsucosterol has been evaluated in clinical trials for the treatment of severe alcohol-associated hepatitis (AH). The Phase 2b AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study.[4]

AHFIRM Phase 2b Trial Design
  • Population: 307 patients with severe AH.[4]

  • Treatment Arms:

    • Placebo + Standard of Care (SOC) (with or without methylprednisolone at investigator's discretion) (n=103)

    • Larsucosterol 30 mg + SOC (without steroids) (n=102)

    • Larsucosterol 90 mg + SOC (without steroids) (n=102)[4]

  • Primary Endpoint: 90-day mortality or liver transplant.[4]

  • Key Secondary Endpoint: 90-day survival.[4]

AHFIRM Phase 2b Trial Results

While the trial did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant, it showed clinically meaningful trends in reducing 90-day mortality.[4]

Outcome (90-Day)Placebo (n=103)Larsucosterol 30 mg (n=102)Larsucosterol 90 mg (n=102)
Mortality Rate (Global) 24.3% (25/103)14.7% (15/102)16.7% (17/102)
Mortality Reduction vs. Placebo (Global) -41% (p=0.068)35% (p=0.124)
Mortality Rate (U.S. Patients) 27.3% (21/77)10.9% (8/73)13.0% (10/77)
Mortality Reduction vs. Placebo (U.S. Patients) -57% (p=0.014)58% (p=0.008)

Data compiled from multiple sources.[3][4][10]

Larsucosterol was generally safe and well-tolerated in the AHFIRM trial, with the number of treatment-emergent adverse events being similar between the larsucosterol and placebo groups.[4]

Conclusion and Future Directions

This compound represents a novel therapeutic approach for liver diseases, targeting the epigenetic dysregulation that contributes to their pathogenesis. Its mechanism as a DNMT inhibitor, leading to the modulation of key signaling pathways involved in metabolism, inflammation, and cell survival, is supported by preclinical evidence. While the Phase 2b AHFIRM trial in severe AH did not meet its primary endpoint, the observed trends in mortality reduction, particularly in the U.S. patient population, are encouraging.[3][4]

Future research should focus on further elucidating the specific gene targets of Larsucosterol and their roles in different liver pathologies. A Phase 3 registrational trial for Larsucosterol in AH is planned, which will be crucial in determining its definitive clinical efficacy and safety profile.[3] The potential of Larsucosterol in other liver diseases, such as MASH, also warrants further investigation.[1] The development of this epigenetic modulator holds promise for providing a much-needed therapeutic option for patients with severe and life-threatening liver diseases.

References

Epigenetic Modulation by Larsucosterol Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol sodium (formerly DUR-928) is an endogenous, sulfated oxysterol that has emerged as a promising therapeutic agent with a novel mechanism of action centered on epigenetic modulation. As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol has demonstrated the ability to alter gene expression profiles, impacting key cellular pathways involved in inflammation, lipid metabolism, and cell survival.[1][2] This technical guide provides an in-depth overview of the epigenetic modulatory effects of larsucosterol, summarizing key preclinical and clinical findings, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways.

Introduction: The Epigenetic Landscape of Disease

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Dysregulation of these epigenetic marks is increasingly recognized as a key driver in the pathophysiology of a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer. DNA hypermethylation, in particular, can lead to the silencing of tumor suppressor genes and other protective genes, contributing to disease progression. This compound has been identified as an epigenetic modulator that can reverse such aberrant hypermethylation, offering a novel therapeutic strategy.[1][2]

Mechanism of Action: Inhibition of DNA Methyltransferases

Larsucosterol functions as a direct inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. Specifically, it has been shown to inhibit the activity of DNMT1, DNMT3a, and DNMT3b.[3] This inhibition leads to the passive demethylation of DNA, as the methylation marks are not faithfully propagated during cell division.

Quantitative Data on DNMT Inhibition

Enzyme kinetic studies have determined the half-maximal inhibitory concentrations (IC50) of larsucosterol for the following DNA methyltransferases:

DNA MethyltransferaseIC50 (μM)
DNMT14.04[3]
DNMT3a3.03[3]
DNMT3b9.05[3]

Table 1: IC50 values of larsucosterol for DNA methyltransferases.[3]

Downstream Epigenetic and Transcriptional Effects

The inhibition of DNMTs by larsucosterol leads to significant changes in the epigenome and transcriptome. In a model of high glucose-induced metabolic dysfunction-associated steatotic liver disease (MASLD) in human hepatocytes, larsucosterol treatment resulted in the demethylation of promoter regions of 1,074 genes.[3][4] This widespread demethylation is associated with the upregulation of genes involved in critical cellular signaling pathways, including the MAPK-ERK and calcium-AMPK pathways.[4]

RNA-Seq analysis of hepatocytes treated with larsucosterol revealed a significant modulation of gene expression. Genes associated with cell survival, anti-apoptosis, and antioxidant functions were significantly upregulated, while genes involved in lipid biosynthesis were downregulated.[4]

Impact on Cellular Signaling Pathways

The epigenetic reprogramming induced by larsucosterol has profound effects on key signaling pathways that are often dysregulated in disease states.

MAPK-ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Evidence suggests that DNMT1 activity can be modulated by ERK/MAPK signaling, and in turn, DNMT1 can influence the expression of components of this pathway.[5][6][7][8] By inhibiting DNMT1, larsucosterol is proposed to upregulate key genes within the MAPK-ERK pathway, contributing to its pro-survival effects.[4]

MAPK_ERK_Pathway Larsucosterol This compound DNMT1 DNMT1 Larsucosterol->DNMT1 inhibits Promoter_Demethylation Promoter Demethylation DNMT1->Promoter_Demethylation leads to Gene_Upregulation Upregulation of MAPK Pathway Genes Promoter_Demethylation->Gene_Upregulation MAPK_Pathway MAPK/ERK Pathway Activation Gene_Upregulation->MAPK_Pathway Cell_Survival Cell Survival MAPK_Pathway->Cell_Survival Calcium_AMPK_Pathway Larsucosterol This compound DNMTs DNMTs Larsucosterol->DNMTs inhibits Promoter_Demethylation Promoter Demethylation DNMTs->Promoter_Demethylation leads to Gene_Upregulation Upregulation of Ca2+/AMPK Pathway Genes Promoter_Demethylation->Gene_Upregulation AMPK_Activation Calcium/AMPK Pathway Activation Gene_Upregulation->AMPK_Activation Metabolic_Regulation Improved Metabolic Regulation AMPK_Activation->Metabolic_Regulation Cell_Culture_Workflow Start Start with Hepatocyte Cell Line Culture Culture cells in appropriate media Start->Culture Treat Treat with This compound (e.g., 25 µM for 4-8 hours) Culture->Treat Harvest Harvest cells for downstream analysis Treat->Harvest

References

Larsucosterol Sodium: A Novel Epigenetic Modulator Targeting DNA Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol sodium (also known as DUR-928) is an endogenous, sulfated oxysterol currently under investigation as a first-in-class epigenetic modulator.[1][2] It has garnered significant attention for its potential therapeutic applications in acute organ injuries and chronic liver diseases, most notably alcohol-associated hepatitis (AH).[3][4] The primary mechanism of action of larsucosterol is the inhibition of DNA methyltransferases (DNMTs), key enzymes responsible for DNA methylation.[1][5] By inhibiting DNMT1, DNMT3a, and DNMT3b, larsucosterol modulates the expression of genes involved in critical cellular pathways, including stress responses, cell survival, inflammation, and lipid metabolism.[5][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its function as a DNMT inhibitor, and summarizes key quantitative data from clinical trials and detailed experimental protocols.

Introduction to this compound

Larsucosterol is a small molecule and a new chemical entity (NCE) that acts as an epigenetic regulator, meaning it can alter gene expression without changing the underlying DNA sequence.[1][7] DNA hypermethylation, an epigenetic modification, is associated with the pathophysiology of various diseases, including AH, where it leads to transcriptomic reprogramming and cellular dysfunction.[5][6] Studies have shown an increased expression of DNMT1 and DNMT3a in patients with severe AH.[4] Larsucosterol directly addresses this by binding to and inhibiting the activity of DNMTs.[1][5] This inhibition is proposed to improve cell survival, reduce inflammation, and decrease lipotoxicity.[1][7]

Chemical Properties:

  • IUPAC Name: sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate.[8]

  • Synonyms: DUR-928 sodium, Sodium larsucosterol.[8]

  • Molecular Formula: C27H45NaO5S.[8][9]

  • Molecular Weight: 504.7 g/mol .[8][9]

Mechanism of Action: DNMT Inhibition

Larsucosterol functions as a pan-inhibitor of DNA methyltransferases, targeting DNMT1, DNMT3a, and DNMT3b.[3][5] In pathological states like severe alcohol-associated hepatitis, the activity of these enzymes is elevated, leading to hypermethylation of DNA.[1][4] This hypermethylation can "silence" the transcription of essential genes required for cellular repair and survival.[10]

By inhibiting DNMTs, larsucosterol prevents this gene silencing, allowing for the expression of genes involved in crucial signaling pathways.[5][10] The downstream effects include:

  • Improved Cell Survival and Reduced Cell Death: Modulation of genes that regulate apoptosis and cellular stress responses.[6]

  • Reduced Inflammation: Altering the expression of pro-inflammatory genes.[6]

  • Decreased Lipotoxicity: Regulating genes involved in lipid biosynthesis and metabolism.[6][7]

G Proposed Mechanism of Action of this compound Increased_DNMTs Increased DNMT Expression (DNMT1, DNMT3a, DNMT3b) Hypermethylation DNA Hypermethylation Increased_DNMTs->Hypermethylation Gene_Silencing Gene Silencing (Stress Response, Cell Survival, etc.) Hypermethylation->Gene_Silencing Cellular_Dysfunction Cellular Dysfunction, Inflammation, Lipotoxicity Gene_Silencing->Cellular_Dysfunction Modulated_Expression Modulated Gene Expression Improved_Survival Improved Cell Survival Reduced_Inflammation Reduced Inflammation Decreased_Lipotoxicity Decreased Lipotoxicity Larsucosterol This compound Larsucosterol->Increased_DNMTs Modulated_Expression->Improved_Survival Modulated_Expression->Reduced_Inflammation Modulated_Expression->Decreased_Lipotoxicity

Caption: Proposed Mechanism of Action of this compound.

Quantitative Data from Clinical Trials

Larsucosterol has been evaluated in multiple clinical trials, primarily for alcohol-associated hepatitis (AH). The most significant data comes from the Phase 2b AHFIRM trial and a preceding Phase 2a study.

Table 1: Phase 2b AHFIRM Trial - Efficacy Results (90-Day Outcomes)[4][5][11]
OutcomePlacebo (Standard of Care)Larsucosterol 30 mgLarsucosterol 90 mg
Global Population
90-Day Mortality24.3% (25/103)14.7% (15/102)16.7% (17/102)
Mortality Reduction vs. Placebo-41% (p=0.070)35% (p=0.126)
90-Day Mortality or TransplantNot Statistically SignificantNot Statistically SignificantNot Statistically Significant
U.S. Population (76% of Patients)
90-Day Mortality27.3% (21/77)11.0% (8/73)13.0% (10/77)
Mortality Reduction vs. Placebo-57% (p=0.014)58% (p=0.008)
Table 2: Phase 2a Open-Label Trial - Key Findings[12][13]
ParameterResult
Patient Population 19 subjects with moderate to severe AH
Doses Evaluated 30 mg, 90 mg, 150 mg (IV infusion)
28-Day Survival 100% (19/19) survived the study period
Lille Score at Day 7 <0.45 in 89% of evaluable subjects (16/18), indicating treatment response
MELD Score Reductions from baseline observed at Day 28
Serum Total Bilirubin Notable decline from baseline to Day 7 and Day 28
Safety Well-tolerated with no drug-related serious adverse events

Experimental Protocols

Detailed methodologies for key clinical trials provide insight into the evaluation of larsucosterol's safety and efficacy.

Phase 2b AHFIRM Trial (NCT04563026) Protocol[4][11]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][11]

  • Patient Population: 307 patients with severe alcohol-associated hepatitis (MELD score >20).[5][11]

  • Randomization: Patients were assigned in a 1:1:1 ratio to one of three arms.[11]

    • Larsucosterol 30 mg + Standard of Care (SOC)

    • Larsucosterol 90 mg + Standard of Care (SOC)

    • Placebo + Standard of Care (SOC), with or without corticosteroids at the investigator's discretion.[11]

  • Intervention:

    • A single intravenous (IV) infusion of larsucosterol (30 or 90 mg) or placebo was administered.[11][12]

    • A second dose was administered after 72 hours if the patient remained hospitalized.[11]

  • Primary Endpoint: 90-day mortality or liver transplant rate.[5][11]

  • Key Secondary Endpoint: 90-day mortality.[5][11]

G AHFIRM Phase 2b Clinical Trial Workflow cluster_dosing Treatment Administration Enrollment Patient Enrollment (N=307 with Severe AH) Randomization Randomization (1:1:1) Enrollment->Randomization Arm1 Arm 1: Placebo + SOC (n=103) Randomization->Arm1 Arm2 Arm 2: Larsucosterol 30mg + SOC (n=102) Randomization->Arm2 Arm3 Arm 3: Larsucosterol 90mg + SOC (n=102) Randomization->Arm3 Dosing IV Infusion (Day 1) Arm1->Dosing Dose 1 Arm2->Dosing Arm3->Dosing FollowUp Follow-up Period (90 Days) Dosing->FollowUp Optional 2nd dose if hospitalized at 72h Endpoint1 Primary Endpoint Analysis: Mortality or Transplant at 90 Days FollowUp->Endpoint1 Endpoint2 Key Secondary Endpoint Analysis: Mortality at 90 Days FollowUp->Endpoint2

Caption: Workflow of the Phase 2b AHFIRM Clinical Trial.

Phase 2a Trial (Part of NCT01809132) Protocol[12]
  • Study Design: A multicenter, open-label, dose-escalation study.[12]

  • Patient Population: 19 subjects with a clinical diagnosis of moderate (MELD 11-20) or severe (MELD 21-30) AH.[12]

  • Intervention:

    • Subjects received a single intravenous (IV) infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg.[12]

    • The drug was diluted in 100 mL of sterile saline or 5% dextrose and administered over 2 hours.[12]

  • Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of larsucosterol.[12]

  • Efficacy Signals: Lille score at Day 7, change in MELD score and serum total bilirubin from baseline, and 28-day mortality.[12]

Future Directions and Conclusion

The clinical data, particularly from the U.S. cohort of the AHFIRM trial, provide a strong rationale for advancing larsucosterol into Phase 3 registration trials for alcohol-associated hepatitis, with 90-day mortality as a primary endpoint.[5] The FDA has granted Breakthrough Therapy designation to larsucosterol for the treatment of severe AH, highlighting its potential to address a critical unmet medical need.[1][13]

References

Larsucosterol Sodium: A Technical Guide to its Chemical Structure, Properties, and Epigenetic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol Sodium, also known as DUR-928, is an endogenous, sulfated oxysterol currently under investigation as a therapeutic agent for acute organ injuries and chronic liver diseases. As an epigenetic modulator, its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to downstream effects on gene expression related to inflammation, lipid metabolism, and cell survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its role as a DNMT inhibitor. Detailed summaries of key experimental findings and clinical trial data are presented, alongside conceptual experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S). Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
Chemical Name Cholest-5-ene-3,25-diol, 3-(hydrogen sulfate), sodium salt (1:1), (3β)-[1]
Synonyms DUR-928 sodium, Sodium larsucosterol[1]
CAS Number 1174047-40-5[1]
UNII 71A5JOPBE8[1]
Molecular Formula C27H45NaO5S[1]
InChIKey OEGAOHNRCSZIRO-KSGNISEOSA-M
SMILES C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OS(=O)(=O)[O-])C)C.[Na+]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 504.7 g/mol [1]
Monoisotopic Mass 504.28853999 DaPubChem
Topological Polar Surface Area 95 ŲPubChem
Heavy Atom Count 34PubChem
Defined Stereocenter Count 8
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 5PubChem

Mechanism of Action: Epigenetic Modulation via DNMT Inhibition

Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][3] In pathological states such as alcohol-associated hepatitis (AH), there is an observed increase in DNMT expression and subsequent DNA hypermethylation. This epigenetic alteration leads to the silencing of genes crucial for cellular homeostasis, including those involved in stress responses, cell survival, and lipid metabolism.

By inhibiting DNMTs, Larsucosterol reduces DNA hypermethylation, thereby restoring the expression of these critical genes.[2][3] This modulation of gene expression is believed to result in improved cell survival, reduced inflammation, and decreased lipotoxicity.[2][3]

Larsucosterol_Mechanism_of_Action cluster_cellular_environment Cellular Environment cluster_therapeutic_effect Therapeutic Effect larsucosterol This compound (DUR-928) dnmt DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b) larsucosterol->dnmt Inhibits gene_expression Restored Gene Expression larsucosterol->gene_expression Enables hypermethylation DNA Hypermethylation dnmt->hypermethylation Promotes gene_silencing Gene Silencing hypermethylation->gene_silencing Leads to cellular_dysfunction Cellular Dysfunction (Inflammation, Lipotoxicity, Cell Death) gene_silencing->cellular_dysfunction Results in improved_function Improved Cellular Function (Reduced Inflammation, Decreased Lipotoxicity, Enhanced Cell Survival) gene_expression->improved_function Leads to

Caption: Signaling pathway of this compound as a DNMT inhibitor.

Experimental Protocols

While specific, detailed proprietary protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies that would be employed in a research setting to investigate its key pharmacological activities.

DNA Methyltransferase (DNMT) Inhibition Assay (Conceptual Workflow)

This conceptual workflow describes a typical in vitro assay to determine the inhibitory activity of this compound on DNMT enzymes.

DNMT_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis reagents Prepare Assay Buffer, Recombinant DNMT Enzyme, Methyl Donor (SAM), and DNA Substrate incubation Incubate DNMT Enzyme with This compound reagents->incubation compound Prepare Serial Dilutions of This compound compound->incubation reaction_start Initiate Reaction by Adding DNA Substrate and SAM incubation->reaction_start reaction_incubation Incubate at 37°C reaction_start->reaction_incubation detection Quantify Methylation (e.g., ELISA-based colorimetric or fluorometric detection) reaction_incubation->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis

Caption: Conceptual workflow for a DNMT inhibition assay.

Methodology:

  • Preparation:

    • Recombinant human DNMT1, DNMT3a, or DNMT3b enzyme is prepared in an appropriate assay buffer.

    • A universal DNA methyltransferase substrate (e.g., poly(dI-dC)) is coated onto a microplate.

    • S-adenosylmethionine (SAM), the methyl group donor, is prepared.

    • This compound is serially diluted to various concentrations.

  • Reaction:

    • The DNMT enzyme is pre-incubated with the different concentrations of this compound or a vehicle control.

    • The enzymatic reaction is initiated by adding the DNA substrate and SAM to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a defined period at 37°C.

  • Detection:

    • The plate is washed to remove unreacted components.

    • A primary antibody specific for 5-methylcytosine is added, followed by a secondary enzyme-linked antibody.

    • A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader.

  • Analysis:

    • The percentage of DNMT inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Clinical Development and Efficacy Data

This compound has undergone several clinical trials, primarily for the treatment of alcohol-associated hepatitis (AH). The Phase 2b AHFIRM trial is a key study providing significant data on its safety and efficacy.

Table 3: Summary of Key Clinical Trial Findings for this compound in Alcohol-Associated Hepatitis (AHFIRM Phase 2b Trial)
ParameterDetails
Trial Design Randomized, double-blind, placebo-controlled, multicenter
Patient Population 307 patients with severe alcohol-associated hepatitis
Treatment Arms 1. Larsucosterol 30 mg2. Larsucosterol 90 mg3. Placebo (Standard of Care)
Primary Endpoint 90-day mortality or liver transplant
Key Secondary Endpoint 90-day mortality
Overall Mortality Reduction (90 days) - 30 mg dose: 41% reduction (p=0.070)- 90 mg dose: 35% reduction (p=0.126)[4][5]
Mortality Reduction in U.S. Patients (90 days) - 30 mg dose: 57% reduction (p=0.014)- 90 mg dose: 58% reduction (p=0.008)[5]
Safety Profile Well-tolerated with fewer treatment-emergent adverse events compared to placebo.[5]

Note: While the primary endpoint of mortality or transplant at 90 days did not reach statistical significance for the overall population, the clinically meaningful trend in mortality reduction, particularly in the U.S. patient cohort, is a significant finding.[4][5]

Clinical Trial Protocol: Phase 2b AHFIRM Study (NCT04563026)
  • Objective: To evaluate the safety and efficacy of Larsucosterol in patients with severe alcohol-associated hepatitis.

  • Inclusion Criteria (abbreviated):

    • Age ≥ 18 years

    • Clinical diagnosis of alcoholic hepatitis

    • Maddrey's Discriminant Function (MDF) score ≥ 32

    • Model for End-Stage Liver Disease (MELD) score between 21 and 30

  • Exclusion Criteria (abbreviated):

    • Active infection

    • Uncontrolled gastrointestinal bleeding

    • Serum creatinine > 2.5 mg/dL

  • Treatment Administration:

    • Larsucosterol (30 mg or 90 mg) or placebo administered as an intravenous infusion.

    • A second dose was administered after 72 hours if the patient remained hospitalized.[6]

Conclusion

This compound is a promising therapeutic candidate with a novel epigenetic mechanism of action. Its ability to inhibit DNA methyltransferases and subsequently modulate gene expression addresses key pathological processes in diseases such as alcohol-associated hepatitis. The available chemical, preclinical, and clinical data provide a strong rationale for its continued development. Further research into its broad-spectrum activities as an epigenetic modulator may uncover additional therapeutic applications. This technical guide serves as a foundational resource for scientists and researchers involved in the study and development of this innovative molecule.

References

Larsucosterol Sodium: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol that has emerged as a promising therapeutic agent for acute and chronic liver diseases, particularly alcohol-associated hepatitis (AH). It functions as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), thereby influencing gene expression pathways critical for cell survival, inflammation, and lipid metabolism. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, presenting key data and experimental protocols for the scientific community.

Discovery

Larsucosterol is the sodium salt of 25-hydroxycholesterol 3-sulfate (25HC3S), an endogenous cholesterol derivative.[1] Its discovery was a result of research into the function of the mitochondrial cholesterol transporter protein, steroidogenic acute regulatory protein (STARD1).[1] Overexpression of STARD1 in cells led to the identification of 25HC3S within the cell nucleus, suggesting a role as a signaling molecule.[1] Subsequent functional studies revealed its ability to reduce intracellular lipid accumulation, decrease inflammatory mediators, and suppress apoptosis, highlighting its therapeutic potential.[1] Endogenous 25HC3S has been identified in multiple species, including humans, indicating a conserved biological role.[1]

Synthesis of this compound

This compound is a synthetic form of the naturally occurring 25HC3S.[2] While the precise, industrial-scale synthesis protocol for this compound is proprietary, the general chemical process involves two key steps: the sulfation of 25-hydroxycholesterol and the subsequent formation of the sodium salt.

A plausible synthetic route would involve:

  • Sulfation: Reacting 25-hydroxycholesterol with a sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate aprotic solvent. This step selectively adds a sulfate group to the 3-hydroxyl position of the sterol backbone.

  • Neutralization and Salt Formation: The resulting sulfuric acid monoester is then neutralized with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the stable sodium salt, this compound.

  • Purification: The final product is purified using standard techniques like crystallization or chromatography to achieve the high purity required for pharmaceutical applications.

The final drug product for injection is a sterile solution of this compound (30 mg/mL) formulated with hydroxypropyl betadex (240 mg/mL) to enhance solubility and stability.[1]

Mechanism of Action: Epigenetic Modulation

Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5][6] In pathological states like alcohol-associated hepatitis, there is an observed increase in DNMT expression and subsequent DNA hypermethylation.[1][3] This epigenetic alteration leads to the silencing of genes essential for cellular repair, stress response, and metabolism, contributing to cellular dysfunction and liver failure.[3][7]

Larsucosterol intervenes by binding to and inhibiting these DNMTs.[2][5] This inhibition reverses the aberrant DNA hypermethylation, allowing for the re-expression of critical genes.[3][4] The downstream effects include:

  • Improved Cell Survival: Suppression of apoptotic pathways.[1]

  • Reduced Inflammation: Decreased production of inflammatory mediators.[1]

  • Decreased Lipotoxicity: Inhibition of lipid biosynthesis and reduction of intracellular lipid accumulation.[1][3][4]

This mechanism provides a strong rationale for its development in treating conditions characterized by epigenetic dysregulation, such as AH and other acute organ injuries.[3][5]

Larsucosterol_Mechanism_of_Action cluster_0 Pathological State (e.g., AH) cluster_1 Therapeutic Intervention cluster_2 Restored Cellular Function Increased_DNMTs Increased DNMTs (DNMT1, 3a, 3b) DNA_Hypermethylation DNA Hypermethylation Increased_DNMTs->DNA_Hypermethylation Gene_Expression Restored Gene Expression Increased_DNMTs->Gene_Expression Reverses Silencing Gene_Silencing Gene Silencing DNA_Hypermethylation->Gene_Silencing Cellular_Dysfunction Cellular Dysfunction (Inflammation, Apoptosis, Lipotoxicity) Gene_Silencing->Cellular_Dysfunction Larsucosterol This compound Larsucosterol->Increased_DNMTs Inhibits Improved_Function Improved Cell Survival Reduced Inflammation Decreased Lipotoxicity Gene_Expression->Improved_Function

Caption: Larsucosterol's mechanism as a DNMT inhibitor.

Clinical Development and Efficacy

Larsucosterol has undergone several clinical trials, primarily focusing on its safety and efficacy in patients with alcohol-associated hepatitis (AH).

Phase 2a Study

This multicenter, open-label, dose-escalation study provided the initial human efficacy signals for Larsucosterol in AH.

Table 1: Key Efficacy Signals from Phase 2a Study in Severe AH

Parameter Observation Source
Lille Score (Day 7) <0.45 in 89% of subjects, indicating a response to therapy.[1] [1]
Statistically significant improvement vs. standard of care (SOC).[1] [1]
Serum Bilirubin Notable decline from baseline to Day 7 and Day 28.[1] [1]
MELD Score Reduced at Day 28 compared to baseline.[1] [1]

| 28-Day Survival | 100% survival in all 19 subjects treated.[1] |[1] |

Phase 2b AHFIRM Trial

The AHFIRM trial was a larger, randomized, double-blind, placebo-controlled study designed to further evaluate the safety and efficacy of Larsucosterol in patients with severe AH.[3]

Table 2: Topline Results of the Phase 2b AHFIRM Trial (n=307)

Endpoint 30 mg Larsucosterol vs. SOC 90 mg Larsucosterol vs. SOC Source
90-Day Mortality or Transplant Did not achieve statistical significance.[3][4][8] Did not achieve statistical significance.[3][4][8] [3][4][8]
90-Day Mortality (Overall) 41% reduction (p=0.070).[3][4] 35% reduction (p=0.126).[3][4] [3][4]

| 90-Day Mortality (U.S. Patients, 76% of total) | 57% reduction (p=0.014).[3] | 58% reduction (p=0.008).[3] |[3] |

The trial did not meet its primary endpoint of a statistically significant reduction in mortality or liver transplant at 90 days.[8] However, it showed a compelling and clinically meaningful trend in reducing 90-day mortality, especially in the large U.S. patient population.[3][4] Larsucosterol was also found to be safe and well-tolerated.[3]

Experimental Protocols

Phase 2a Clinical Trial Protocol
  • Study Design: A multicenter, open-label, dose-escalation study conducted in two parts (Part A: moderate AH, Part B: severe AH).[1]

  • Patient Population: 19 subjects with a clinical diagnosis of AH. Disease severity was stratified by Model for End-Stage Liver Disease (MELD) score (Moderate: 11-20, Severe: 21-30).[1]

  • Dosing Regimen: Subjects received one or two intravenous (IV) infusions of Larsucosterol (72 hours apart) at doses of 30, 90, or 150 mg.[1] The drug was diluted in 100 mL of sterile saline or 5% dextrose and infused over 2 hours.[1]

  • Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of Larsucosterol.[1]

  • Key Endpoints: Safety and tolerability, PK parameters, Lille score at day 7, change in MELD score and serum bilirubin from baseline, and 28-day mortality.[1]

  • Sample Analysis: Plasma concentrations of Larsucosterol were measured using a validated solid-phase extraction and high-performance liquid chromatography/mass spectrometry (HPLC/MS) method with a calibration range of 2–500 ng/mL.[1]

Phase 2b (AHFIRM) Clinical Trial Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]

  • Patient Population: 307 patients with severe AH.[3]

  • Dosing Regimen: Patients were randomly assigned (1:1:1) to receive either 30 mg of Larsucosterol, 90 mg of Larsucosterol, or a placebo.[8] A second dose was administered after 72 hours if the patient remained hospitalized.[8] All patients received investigator-determined standard of care (SOC), which could include corticosteroids.[8]

  • Primary Endpoint: Mortality or liver transplantation rate at 90 days.[3][8]

  • Key Secondary Endpoint: Mortality rate at 90 days.[3][8]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Period cluster_followup Follow-up & Endpoints Screening Patient Screening (Diagnosis of Severe AH, Inclusion/Exclusion Criteria) Arm_A Larsucosterol 30 mg + SOC Screening->Arm_A Randomize Arm_B Larsucosterol 90 mg + SOC Screening->Arm_B Randomize Arm_C Placebo + SOC Screening->Arm_C Randomize Dose_1 Day 1: IV Infusion Arm_A->Dose_1 Arm_B->Dose_1 Arm_C->Dose_1 Dose_2 Day 4 (if hospitalized): Optional 2nd IV Infusion Dose_1->Dose_2 72h Follow_Up Follow-up Period (Safety & Efficacy Monitoring) Dose_2->Follow_Up Endpoints Primary Endpoint: 90-Day Mortality or Transplant Key Secondary Endpoint: 90-Day Mortality Follow_Up->Endpoints

Caption: General workflow for the Phase 2b AHFIRM trial.

Conclusion

This compound is a first-in-class epigenetic modulator with a well-defined mechanism of action targeting the underlying pathophysiology of diseases like alcohol-associated hepatitis. Discovered as an endogenous signaling molecule, its development has progressed through rigorous clinical evaluation. While the Phase 2b AHFIRM trial did not meet its primary endpoint, the compelling survival trends, particularly in the U.S. cohort, and its excellent safety profile provide a strong rationale for continued investigation in a Phase 3 registration trial.[3][4] As a potential first-ever approved therapy for severe AH, Larsucosterol holds significant promise for addressing a major unmet medical need.

References

The Epigenetic Modulator Larsucosterol Sodium: A Deep Dive into its Preclinical Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol Sodium (also known as DUR-928 or 25-hydroxycholesterol 3-sulfate), is an endogenous, sulfated oxysterol that is emerging as a promising therapeutic agent for a variety of acute and chronic liver diseases. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), positioning it as a key epigenetic regulator.[1][2][3] By modulating DNA methylation, Larsucosterol influences the expression of genes involved in critical cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, focusing on quantitative data from key in vivo and in vitro models, detailed experimental protocols, and visualization of its core signaling pathways.

Core Mechanism of Action: DNA Methyltransferase Inhibition

Larsucosterol acts as an inhibitor of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] In pathological states such as alcohol-associated hepatitis, DNA hypermethylation can lead to the silencing of protective genes. By inhibiting DNMTs, Larsucosterol is proposed to restore the expression of these genes, thereby improving cell survival, reducing inflammation, and decreasing lipotoxicity.[1][2][3]

dot digraph "Larsucosterol_Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

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// Edges Larsucosterol -> DNMTs [label=" inhibits", color="#EA4335", fontcolor="#202124"]; DNMTs -> DNA_Hypermethylation [label=" promotes", color="#FBBC05", fontcolor="#202124"]; DNA_Hypermethylation -> Gene_Silencing [label=" leads to", color="#5F6368", fontcolor="#202124"]; Gene_Silencing -> Cellular_Dysfunction [label=" causes", color="#5F6368", fontcolor="#202124"]; Larsucosterol -> Gene_Expression [label=" promotes", color="#34A853", fontcolor="#202124"]; Gene_Expression -> Improved_Function [label=" results in", color="#34A853", fontcolor="#202124"]; } caption: "Larsucosterol's core mechanism of action."

Preclinical Pharmacodynamics: In Vivo Models

Acetaminophen-Induced Acute Liver Injury in Mice

In a mouse model of acetaminophen (APAP)-induced acute liver injury, Larsucosterol demonstrated significant protective effects.[4] Treatment with Larsucosterol led to a marked reduction in mortality and a decrease in key markers of liver damage.[4]

ParameterControl (APAP only)Larsucosterol (25 mg/kg) + APAP% Change vs. ControlReference
Mortality Rate High (not specified)Significantly reducedNot specified[4]
Plasma LDH ElevatedSignificantly reducedNot specified[4]
Plasma AST ElevatedSignificantly reducedNot specified[4]
Plasma ALT ElevatedSignificantly reducedNot specified[4]
Hepatic MDA IncreasedSignificantly decreasedNot specified[4]
Hepatic ROS IncreasedSignificantly decreasedNot specified[4]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: A single intraperitoneal (IP) injection of acetaminophen (350 mg/kg).

  • Treatment: A single IP injection of Larsucosterol (25 mg/kg) administered 30 minutes after the APAP challenge.

  • Endpoints: Mortality was monitored. Plasma levels of lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) were measured to assess liver injury. Hepatic levels of malondialdehyde (MDA) and reactive oxygen species (ROS) were determined to evaluate oxidative stress.[4]

Lipopolysaccharide-Induced Acute Liver Failure in Mice

Larsucosterol also showed potent anti-inflammatory and hepatoprotective effects in a lipopolysaccharide (LPS)-induced mouse model of acute liver failure.

ParameterControl (LPS only)Larsucosterol (25 mg/kg) + LPS% Change vs. ControlReference
Survival Rate Low (not specified)Significantly increasedNot specified[5]
Serum ALT ElevatedSignificantly decreasedNot specified[5]
Serum AST ElevatedSignificantly decreasedNot specified[5]
Serum TNF-α ElevatedSignificantly decreasedNot specified[5]
Serum IL-6 ElevatedSignificantly decreasedNot specified[5]
  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: A single intravenous (IV) injection of lipopolysaccharide.

  • Treatment: Intraperitoneal administration of Larsucosterol.

  • Endpoints: Survival rate was monitored. Serum levels of ALT, AST, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) were measured.[5]

dot digraph "In_Vivo_Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.8, size="7.6,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

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// Edges Animal_Model -> Injury_Induction [color="#5F6368", fontcolor="#202124"]; Injury_Induction -> Treatment_Group [color="#4285F4", fontcolor="#202124"]; Injury_Induction -> Control_Group [color="#EA4335", fontcolor="#202124"]; Treatment_Group -> Endpoint_Analysis [color="#34A853", fontcolor="#202124"]; Control_Group -> Endpoint_Analysis [color="#34A853", fontcolor="#202124"]; Endpoint_Analysis -> Survival [color="#5F6368", fontcolor="#202124"]; Endpoint_Analysis -> Biomarkers [color="#5F6368", fontcolor="#202124"]; Endpoint_Analysis -> Histology [color="#5F6368", fontcolor="#202124"]; } caption: "General workflow for in vivo preclinical studies."

Preclinical Pharmacodynamics: In Vitro Models

Human THP-1 Macrophages

In human THP-1-derived macrophages, Larsucosterol demonstrated anti-inflammatory properties by modulating key signaling pathways.

ParameterControl (LPS/TNFα only)Larsucosterol + LPS/TNFα% Change vs. ControlReference
Nuclear NF-κB IncreasedDecreasedNot specified[6][7]
Cytosolic IκBα DecreasedIncreasedNot specified[6][7]
Nuclear PPARγ DecreasedIncreasedNot specified[6][7]
IL-1β Expression IncreasedDecreasedNot specified[3]
TNF-α Expression IncreasedDecreasedNot specified[6]
  • Cell Line: Human monocytic cell line THP-1, differentiated into macrophages.

  • Inflammatory Challenge: Cells were treated with lipopolysaccharide (LPS) and/or tumor necrosis factor-alpha (TNFα).

  • Treatment: Concomitant treatment with Larsucosterol.

  • Endpoints: Levels of nuclear factor-kappa B (NF-κB), inhibitor of kappa B alpha (IκBα), and peroxisome proliferator-activated receptor-gamma (PPARγ) in nuclear and cytosolic fractions were determined by Western blot. Expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and TNF-α was measured by qPCR or ELISA.[3][6][7]

Primary Rat Hepatocytes

In primary rat hepatocytes, Larsucosterol and its precursor, 25-hydroxycholesterol (25HC), showed opposing effects on lipid metabolism and inflammatory responses.

Parameter25HC TreatmentLarsucosterol (25HC3S) TreatmentReference
Nuclear LXR IncreasedDecreased[1]
Nuclear SREBP-1 IncreasedDecreased[1]
ACC1 mRNA IncreasedDecreased[1]
FAS mRNA IncreasedDecreased[1]
Cytoplasmic IκBα DecreasedIncreased[1]
NF-κB Nuclear Translocation IncreasedDecreased[1]
  • Cell Model: Primary hepatocytes isolated from rats.

  • Treatment: Cells were treated with either 25-hydroxycholesterol (25HC) or Larsucosterol (25HC3S).

  • Endpoints: Protein levels of liver X receptor (LXR) and sterol regulatory element-binding protein-1 (SREBP-1) in nuclear extracts were measured. mRNA expression of acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS) was quantified by qPCR. Levels of IκBα in the cytoplasm and the nuclear translocation of NF-κB were also assessed.[1]

Signaling Pathways Modulated by Larsucosterol

Larsucosterol's therapeutic effects are mediated through the modulation of several interconnected signaling pathways. Its primary action as a DNMT inhibitor leads to the upregulation of genes that influence inflammatory and metabolic pathways.

dot digraph "Larsucosterol_Signaling_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=1.0, size="7.6,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];

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PPARg [label="PPARγ Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; LXR_SREBP [label="LXR/SREBP-1c Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK-ERK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K-Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

Inflammation [label="< Reduced Inflammation >", shape=oval, style=filled, fillcolor="#34A853"]; Lipid_Metabolism [label="< Improved Lipid Metabolism >", shape=oval, style=filled, fillcolor="#34A853"]; Cell_Survival [label="< Enhanced Cell Survival >", shape=oval, style=filled, fillcolor="#34A853"];

// Edges Larsucosterol -> DNMT_Inhibition [color="#EA4335", fontcolor="#202124"]; DNMT_Inhibition -> Gene_Upregulation [color="#34A853", fontcolor="#202124"];

Gene_Upregulation -> PPARg [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> LXR_SREBP [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> MAPK_ERK [color="#5F6368", fontcolor="#202124"]; Gene_Upregulation -> PI3K_Akt [color="#5F6368", fontcolor="#202124"];

PPARg -> Inflammation [color="#34A853", fontcolor="#202124"]; LXR_SREBP -> Lipid_Metabolism [color="#34A853", fontcolor="#202124"]; MAPK_ERK -> Cell_Survival [color="#34A853", fontcolor="#202124"]; PI3K_Akt -> Cell_Survival [color="#34A853", fontcolor="#202124"]; } caption: "Signaling pathways modulated by Larsucosterol."

Conclusion

The preclinical data for this compound strongly support its role as a potent epigenetic modulator with significant therapeutic potential in the context of liver disease. Through the inhibition of DNA methyltransferases, Larsucosterol orchestrates a pharmacodynamic response characterized by reduced inflammation, improved lipid metabolism, and enhanced cell survival. The consistent findings across various in vivo and in vitro models provide a solid foundation for its ongoing clinical development. This in-depth guide, with its structured data, detailed protocols, and pathway visualizations, offers a comprehensive resource for researchers and drug development professionals engaged in the study of this novel therapeutic agent.

References

Early-Phase Clinical Trial Data for Larsucosterol Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol Sodium (formerly DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator under investigation for the treatment of severe alcohol-associated hepatitis (AH). As an inhibitor of DNA methyltransferases (DNMTs), larsucosterol modulates gene expression involved in critical cellular pathways, including stress responses, cell death and survival, and lipid biosynthesis.[1][2][3][4][5] This document provides a comprehensive technical guide to the early-phase clinical trial data for larsucosterol, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Larsucosterol functions by inhibiting the activity of DNA methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] In pathological conditions such as alcohol-associated hepatitis, there is an observed hypermethylation of DNA, leading to the silencing of genes crucial for cellular repair and survival. By inhibiting DNMTs, larsucosterol is proposed to reverse this hypermethylation, thereby restoring the expression of genes involved in reducing inflammation, mitigating cellular stress, and promoting cell survival.[1][2][3][4][5]

This compound Mechanism of Action cluster_0 Cellular Stress (e.g., Alcohol-Associated Hepatitis) cluster_1 This compound Intervention cluster_2 Cellular Response Increased DNMTs Increased DNMTs DNA Hypermethylation DNA Hypermethylation Increased DNMTs->DNA Hypermethylation Larsucosterol Larsucosterol Larsucosterol->Increased DNMTs Inhibition Modulation of Gene Expression Modulation of Gene Expression Larsucosterol->Modulation of Gene Expression Restoration Gene Silencing Gene Silencing DNA Hypermethylation->Gene Silencing Cell Survival Cell Survival Modulation of Gene Expression->Cell Survival Reduced Inflammation Reduced Inflammation Modulation of Gene Expression->Reduced Inflammation Decreased Lipotoxicity Decreased Lipotoxicity Modulation of Gene Expression->Decreased Lipotoxicity

Caption: Proposed mechanism of action of this compound.

Early-Phase Clinical Trial Data

Phase 1 Clinical Trial in Healthy Volunteers

While specific quantitative pharmacokinetic (PK) data (Cmax, AUC, half-life) from Phase 1 trials in healthy volunteers are not publicly available in detail, a Phase 2a study in patients with AH reported that the Cmax and AUC of larsucosterol were increased by 2-fold and 6-fold, respectively, in AH patients compared to healthy volunteers from an earlier Phase 1 study.[6] This suggests a decreased clearance of the drug in patients with liver impairment.[6]

Phase 2a Clinical Trial in Alcohol-Associated Hepatitis

A Phase 2a open-label, dose-escalation trial evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol in 19 patients with moderate to severe AH.

Experimental Protocol:

  • Study Design: Open-label, multi-center, dose-escalation.

  • Patient Population: 19 adults with a clinical diagnosis of moderate (MELD score 11-20) or severe (MELD score 21-30) alcohol-associated hepatitis.

  • Dosing Regimen: Intravenous infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg. A second dose was administered 72 hours after the first if the patient remained hospitalized.

  • Follow-up: 28 days.

  • Primary Objectives: To evaluate the safety and pharmacokinetics of larsucosterol.

  • Efficacy Endpoints: Lille score at day 7, change from baseline in serum total bilirubin and MELD score, and 28-day mortality.

Phase 2a Trial Workflow Screening Screening Enrollment Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Dose_30mg 30mg IV Infusion Randomization->Dose_30mg Dose_90mg 90mg IV Infusion Randomization->Dose_90mg Dose_150mg 150mg IV Infusion Randomization->Dose_150mg Second_Dose Still Hospitalized at 72h? Dose_30mg->Second_Dose Dose_90mg->Second_Dose Dose_150mg->Second_Dose Administer_Second_Dose Administer Second Dose Second_Dose->Administer_Second_Dose Yes Follow_Up 28-Day Follow-Up Second_Dose->Follow_Up No Administer_Second_Dose->Follow_Up Endpoint_Analysis Endpoint Analysis Follow_Up->Endpoint_Analysis

Caption: Workflow of the Phase 2a clinical trial.

Quantitative Data Summary:

Outcome MeasureResultCitation
Safety No drug-related serious adverse events.[7]
28-Day Survival 100% (19 out of 19 patients).[6]
Pharmacokinetics PK profiles were not affected by disease severity.[6]
Lille Score at Day 7 <0.45 in 89% of patients (16 out of 18 with samples).[6]
Bilirubin Reduction (Day 28) Statistically significant reduction from baseline.[6]
MELD Score Reduction (Day 28) Statistically significant reduction from baseline.[6]
Phase 2b (AHFIRM) Clinical Trial in Severe Alcohol-Associated Hepatitis

The AHFIRM trial was a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of larsucosterol in patients with severe AH.

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, international, multi-center.

  • Patient Population: 307 patients with severe alcohol-associated hepatitis (Maddrey's discriminant function ≥ 32 and MELD score 21-30).

  • Treatment Arms:

    • Larsucosterol 30 mg + standard of care (SOC)

    • Larsucosterol 90 mg + SOC

    • Placebo + SOC (with or without methylprednisolone at investigator's discretion)

  • Dosing Regimen: Intravenous administration. A second dose was given after 72 hours if the patient was still hospitalized.

  • Primary Endpoint: 90-day incidence of mortality or liver transplantation.

  • Key Secondary Endpoint: 90-day survival.

Quantitative Data Summary:

EndpointPlacebo (n=103)Larsucosterol 30 mg (n=102)Larsucosterol 90 mg (n=102)Citation
90-Day Mortality or Liver Transplant (All Patients) 25 deaths, 4 transplants15 deaths, 5 transplants17 deaths, 8 transplants[8]
90-Day Mortality Reduction (All Patients) -41% (p=0.068)35% (p=0.124)[8]
90-Day Mortality Reduction (U.S. Patients) -57% (p=0.014)58% (p=0.008)[8]
Treatment-Emergent Adverse Events (TEAEs) Similar across all groups, mostly related to hepatic disease.Fewer TEAEs compared to placebo.Fewer TEAEs compared to placebo.[1][9][10]

Conclusion

Early-phase clinical trials of this compound have demonstrated a favorable safety profile and promising efficacy signals in patients with alcohol-associated hepatitis. The Phase 2a trial showed improvements in key prognostic indicators, and the Phase 2b AHFIRM trial indicated a clinically meaningful trend towards reduced 90-day mortality, particularly in the U.S. patient population. The mechanism of action as a DNMT inhibitor provides a strong rationale for its therapeutic potential in diseases with epigenetic dysregulation. Further investigation in a Phase 3 registrational trial is planned to confirm these findings.

References

Methodological & Application

Larsucosterol Sodium: Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol (also known as DUR-928) is a novel, endogenous, sulfated oxysterol that acts as an epigenetic modulator. It is currently under investigation for the treatment of various acute and chronic liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH). Larsucosterol functions as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5] By inhibiting these enzymes, larsucosterol reduces DNA hypermethylation, a process implicated in the pathophysiology of several diseases.[3][4] This epigenetic regulation modulates the expression of genes involved in critical cellular pathways, including those related to lipid metabolism, inflammatory responses, and cell survival.[1][3][4][6] Preclinical in vivo studies have demonstrated the therapeutic potential of larsucosterol in various animal models of liver injury.

Mechanism of Action

Larsucosterol's primary mechanism of action is the inhibition of DNMTs.[1][2] This inhibition leads to a decrease in DNA methylation, particularly at CpG sites in the promoter regions of genes. This epigenetic modification results in the upregulation of genes that are often silenced in disease states. The downstream effects of larsucosterol's activity include:

  • Regulation of Lipid Metabolism: Larsucosterol has been shown to downregulate lipid biosynthetic pathways.[6]

  • Anti-inflammatory Effects: It attenuates inflammatory responses.[6]

  • Promotion of Cell Survival: Larsucosterol enhances cell survival by inhibiting apoptosis.[6]

These effects are mediated through the modulation of key signaling pathways, including the MAPK-ERK and calcium-AMPK pathways.[6]

larsucosterol Larsucosterol dnmt DNMT1, DNMT3a, DNMT3b larsucosterol->dnmt Inhibits dna_methylation DNA Hypermethylation dnmt->dna_methylation Catalyzes gene_expression Gene Expression Modulation dna_methylation->gene_expression Suppresses lipid_metabolism Lipid Metabolism gene_expression->lipid_metabolism inflammation Inflammation gene_expression->inflammation cell_survival Cell Survival gene_expression->cell_survival therapeutic_effects Therapeutic Effects lipid_metabolism->therapeutic_effects inflammation->therapeutic_effects cell_survival->therapeutic_effects

Larsucosterol's Mechanism of Action

In Vivo Experimental Protocols

Acetaminophen (APAP)-Induced Acute Liver Injury Model

This model is used to study drug-induced liver injury. An overdose of acetaminophen leads to acute hepatic necrosis.

Experimental Workflow:

start Acclimatize Mice fasting Fast Mice Overnight start->fasting apap Administer APAP (i.p.) fasting->apap larsucosterol_admin Administer Larsucosterol (i.p.) apap->larsucosterol_admin monitoring Monitor Survival larsucosterol_admin->monitoring collection Collect Blood & Tissue Samples monitoring->collection analysis Biochemical & Histological Analysis collection->analysis end Endpoint analysis->end

APAP-Induced Liver Injury Workflow

Protocol Details:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Fasting: Fast mice overnight (approximately 12-16 hours) before APAP administration.[7]

  • APAP Administration: Administer a single intraperitoneal (i.p.) injection of acetaminophen at a dose of 300-500 mg/kg.[7] APAP should be dissolved in warm, sterile saline.

  • Larsucosterol Administration: Administer larsucosterol via i.p. injection at a dose of 25 mg/kg.[8] The timing of administration can be varied relative to the APAP injection (e.g., 30 minutes post-APAP).[8]

  • Sample Collection: Collect blood and liver tissue samples at 24 hours post-APAP injection.[8]

  • Endpoints:

    • Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[6][8]

    • Histological Analysis: Perform H&E staining of liver sections to assess the extent of necrosis.

    • Survival: Monitor survival rates over a specified period (e.g., 48 hours).[6]

ParameterVehicle Control (APAP only)Larsucosterol (25 mg/kg) + APAP
Serum ALT (U/L) Significantly ElevatedSignificantly Reduced
Serum AST (U/L) Significantly ElevatedSignificantly Reduced
Serum LDH (U/L) Significantly ElevatedSignificantly Reduced
Liver Necrosis Extensive Centrilobular NecrosisMarkedly Reduced Necrosis
Survival Rate Lower SurvivalSignificantly Increased Survival
Lipopolysaccharide (LPS)-Induced Organ Injury Model

This model is used to study systemic inflammation and endotoxin-induced organ damage, including liver injury.

Protocol Details:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • LPS Administration: Administer a single i.p. injection of LPS from E. coli O111:B4 at a dose of 5 mg/kg.[6]

  • Larsucosterol Administration: Administer larsucosterol via intravenous (i.v.) injection at a dose of 1.5 mg/kg, co-injected with LPS.[6]

  • Endpoints:

    • Survival: Monitor mortality rates over 24-96 hours.[6]

    • Biochemical Analysis: Measure serum levels of ALT, AST, and LDH to assess liver injury.[6]

    • Inflammatory Cytokines: Measure serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

ParameterVehicle Control (LPS only)Larsucosterol (1.5 mg/kg) + LPS
24h Mortality Rate High (e.g., ~80%)Significantly Reduced (e.g., ~20%)
96h Survival Rate (with treatment within 96h) Low (e.g., 10%)High (e.g., 90%)
Serum ALT, AST, LDH ElevatedSignificantly Reduced
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Model

This model recapitulates the features of MASH, including steatosis, inflammation, and fibrosis.

Protocol Details:

  • Animals: Male C57BL/6J mice.

  • Model Induction: A common model is the STAM™ model, where mice receive a single subcutaneous injection of streptozotocin (200 µg) two days after birth, followed by a high-fat diet starting at 4 weeks of age.[9]

  • Larsucosterol Administration:

    • Prophylactic: Daily oral gavage of 10 or 50 mg/kg larsucosterol from week 5 to 9.[9]

    • Therapeutic: Daily oral gavage of 50 mg/kg larsucosterol from week 9 to 13, after the establishment of fibrosis.[9]

  • Endpoints:

    • Histological Analysis: H&E staining for NAFLD Activity Score (NAS) and Sirius Red staining for fibrosis quantification.[9]

    • Gene Expression Analysis: qPCR for fibrotic and inflammatory genes (e.g., Collagen 1a1, TNF-α).[9]

    • Biochemical Analysis: Measurement of liver triglycerides, total cholesterol, and free fatty acids.[6]

Treatment PhaseParameterVehicle ControlLarsucosterol (50 mg/kg)
Prophylactic (Wk 5-9) NAFLD Activity Score (NAS) ElevatedSignificantly Reduced
Liver Fibrosis (% area) IncreasedSignificantly Reduced
Therapeutic (Wk 9-13) Hepatocyte Ballooning PresentSignificantly Reduced
Liver Fibrosis (% area) Established FibrosisSignificantly Reduced
Hepatic Collagen 1a1 Expression UpregulatedTrend of Reduction

Summary and Future Directions

Larsucosterol has demonstrated significant therapeutic potential in a range of preclinical in vivo models of liver disease. Its epigenetic mechanism of action, targeting DNA methylation, offers a novel approach to treating complex multifactorial diseases like AH and MASH. The protocols outlined above provide a framework for researchers to further investigate the efficacy and mechanisms of larsucosterol in various contexts of liver pathology. Future studies should aim to further elucidate the downstream targets of larsucosterol-mediated epigenetic regulation and to explore its potential in other organ injury models.

References

Application Notes and Protocols for Testing Larsucosterol Sodium Efficacy in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that acts as an epigenetic modulator.[1][2][3][4][5][6][7] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[3][4][5][6][7] This inhibition leads to a reduction in DNA hypermethylation, which in turn modulates the expression of genes involved in critical cellular pathways related to stress responses, cell survival, lipid metabolism, and inflammation.[1][3][4][5][6][7] Preclinical and clinical studies have shown that Larsucosterol may improve cell survival, reduce inflammation, and decrease lipotoxicity, making it a promising therapeutic candidate for acute and chronic liver diseases such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2]

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy of Larsucosterol Sodium. The assays are designed to assess the compound's effects on key pathological features of liver disease, including hepatocyte steatosis (lipid accumulation) and macrophage-mediated inflammation.

Signaling Pathway of Larsucosterol

Larsucosterol's mechanism of action centers on the epigenetic regulation of gene expression. By inhibiting DNMTs, it prevents the addition of methyl groups to DNA, thereby reversing the hypermethylation-induced silencing of protective genes. This leads to the upregulation of genes involved in cellular repair, metabolism, and anti-inflammatory responses.

Larsucosterol_Pathway cluster_stress Cellular Stress (e.g., Alcohol, High Glucose, Free Fatty Acids) cluster_epigenetic Epigenetic Dysregulation cluster_gene_silencing Gene Expression Changes cluster_pathology Cellular Pathology stress Cellular Stressors dnmt Increased DNMT Activity (DNMT1, DNMT3a, DNMT3b) stress->dnmt induces hypermethylation DNA Hypermethylation dnmt->hypermethylation catalyzes gene_silencing Silencing of Protective Genes hypermethylation->gene_silencing leads to inflammation Increased Inflammation gene_silencing->inflammation lipotoxicity Lipotoxicity & Lipid Accumulation gene_silencing->lipotoxicity cell_death Cell Death / Apoptosis gene_silencing->cell_death larsucosterol Larsucosterol larsucosterol->dnmt inhibits improved_survival Improved Cell Survival larsucosterol->improved_survival reduced_inflammation Reduced Inflammation larsucosterol->reduced_inflammation reduced_lipotoxicity Reduced Lipotoxicity larsucosterol->reduced_lipotoxicity Steatosis_Workflow start Start seed_cells Seed Hepatocytes in 96-well plate start->seed_cells induce_steatosis Induce Steatosis (e.g., Oleic Acid) seed_cells->induce_steatosis treat_larsucosterol Treat with Larsucosterol (various concentrations) induce_steatosis->treat_larsucosterol incubate Incubate for 24-48h treat_larsucosterol->incubate fix_stain Fix and Stain with Oil Red O incubate->fix_stain quantify Quantify Lipid Accumulation (Microscopy or Plate Reader) fix_stain->quantify end End quantify->end Inflammation_Workflow start Start seed_cells Seed Macrophages in 24-well plate start->seed_cells pre_treat Pre-treat with Larsucosterol (various concentrations) seed_cells->pre_treat stimulate_lps Stimulate with LPS (e.g., 100 ng/mL) pre_treat->stimulate_lps incubate Incubate for 12-24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokine Levels (TNF-α, IL-6) by ELISA collect_supernatant->elisa end End elisa->end

References

Application Notes and Protocols for Intravenous Infusion of Larsucosterol Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator currently under investigation for the treatment of severe alcohol-associated hepatitis (AH).[1] It functions by inhibiting DNA methyltransferases (DNMT1, DNMT3a, and 3b), which leads to the modulation of gene expression involved in cellular stress responses, survival, and lipid biosynthesis.[2][3][4] This document provides detailed application notes and protocols for the preparation of this compound for intravenous infusion, based on procedures utilized in clinical trials. These guidelines are intended for research and development purposes.

Physicochemical Properties and Formulation

This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S).[5] The formulation used in clinical studies is a sterile solution containing 30 mg/mL of this compound and 240 mg/mL of hydroxypropyl betadex, a cyclodextrin used to enhance the solubility of hydrophobic compounds for intravenous administration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC27H45NaO5S[6]
Molecular Weight504.7 g/mol [6]
Code DesignationsDUR-928 sodium[6]
CAS Registry Number1174047-40-5[6]

Experimental Protocols

The following protocols are derived from methodologies reported in clinical trials of this compound. Researchers should adapt these protocols based on their specific experimental needs and conduct appropriate stability and compatibility studies.

Materials and Equipment
  • This compound sterile solution (30 mg/mL)

  • Sterile saline (0.9% Sodium Chloride Injection, USP) or 5% Dextrose Injection, USP

  • Sterile syringes (1 mL, 3 mL, 5 mL, or other appropriate sizes)

  • Sterile needles

  • 100 mL intravenous infusion bags

  • Aseptic workspace (e.g., laminar flow hood)

  • Personal protective equipment (gloves, lab coat)

Protocol for Preparation of Intravenous Infusion

This protocol describes the dilution of a 30 mg/mL this compound stock solution to prepare doses of 30 mg, 90 mg, and 150 mg for intravenous infusion.

1. Aseptic Preparation:

  • Perform all procedures under aseptic conditions to ensure the sterility of the final infusion solution.
  • Visually inspect the this compound stock solution for particulate matter and discoloration prior to use.

2. Withdrawal of this compound Stock Solution:

  • Using a sterile syringe of appropriate size, withdraw the required volume of the 30 mg/mL this compound solution.
  • For a 30 mg dose , withdraw 1 mL .[5][7]
  • For a 90 mg dose , withdraw 3 mL .[5][7]
  • For a 150 mg dose , withdraw 5 mL .[5][7]

3. Dilution in Intravenous Bag:

  • Inject the withdrawn volume of this compound into a 100 mL intravenous bag containing either sterile saline (0.9% NaCl) or 5% dextrose.[5][7]
  • Gently mix the contents of the infusion bag.

4. Final Concentration and Administration:

  • The final volume of the infusion solution is approximately 101 mL, 103 mL, or 105 mL, depending on the dose.
  • The infusion is typically administered intravenously over a period of 2 hours.[5][7]

Table 2: Dosing and Dilution of this compound for IV Infusion

Dose of this compoundVolume of 30 mg/mL Stock Solution to WithdrawDiluentFinal Infusion Volume (approx.)
30 mg1 mL100 mL sterile saline or 5% dextrose101 mL
90 mg3 mL100 mL sterile saline or 5% dextrose103 mL
150 mg5 mL100 mL sterile saline or 5% dextrose105 mL
Storage Conditions
  • Stock Solution: Specific storage conditions for the stock solution should be obtained from the manufacturer. In the absence of this information, sterile solutions are typically stored at controlled room temperature or refrigerated (2-8°C), protected from light.

  • Diluted Infusion Solution: The stability of the diluted solution should be determined experimentally. As a general practice for sterile preparations, administration should begin as soon as possible after preparation. If immediate use is not possible, the solution should be stored under conditions that minimize microbial growth and chemical degradation, typically refrigerated.

Mandatory Visualizations

Signaling Pathway of Larsucosterol

Larsucosterol_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes Larsucosterol Larsucosterol (DUR-928) DNMTs DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b) Larsucosterol->DNMTs Inhibits DNA_Methylation DNA Hypermethylation Larsucosterol->DNA_Methylation Inhibits DNMTs->DNA_Methylation Catalyzes Gene_Expression Modulated Gene Expression DNA_Methylation->Gene_Expression Suppresses Stress_Response Stress Response Genes Gene_Expression->Stress_Response Cell_Survival Cell Death and Survival Genes Gene_Expression->Cell_Survival Lipid_Biosynthesis Lipid Biosynthesis Genes Gene_Expression->Lipid_Biosynthesis Reduced_Inflammation Reduced Inflammation Stress_Response->Reduced_Inflammation Improved_Survival Improved Cell Survival Cell_Survival->Improved_Survival Decreased_Lipotoxicity Decreased Lipotoxicity Lipid_Biosynthesis->Decreased_Lipotoxicity

Caption: Mechanism of action of Larsucosterol.

Experimental Workflow for IV Infusion Preparation

IV_Preparation_Workflow Start Start: Aseptic Preparation Inspect_Stock Visually inspect Larsucosterol stock solution (30 mg/mL) Start->Inspect_Stock Withdraw_Drug Withdraw required volume of Larsucosterol solution Inspect_Stock->Withdraw_Drug Inject_Diluent Inject Larsucosterol into IV bag Withdraw_Drug->Inject_Diluent Select_Diluent Select diluent: 100 mL sterile saline or 5% dextrose Select_Diluent->Inject_Diluent Mix_Solution Gently mix the infusion solution Inject_Diluent->Mix_Solution Final_Product Final Infusion Product Mix_Solution->Final_Product Administer Administer intravenously over 2 hours Final_Product->Administer End End Administer->End

Caption: Workflow for preparing Larsucosterol IV infusion.

Disclaimer

This document is intended for informational and research purposes only and is not a substitute for professional medical or laboratory guidance. The protocols described are based on published clinical trial data. Researchers are advised to consult the manufacturer's specifications for this compound and to perform their own validation, stability, and compatibility testing for their specific applications. Adherence to all applicable safety guidelines and regulations is essential.

References

Application Note & Protocol: Quantification of Larsucosterol Sodium in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Larsucosterol is an endogenous sulfated oxysterol that acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[1][2] This mechanism, which involves the modulation of gene expression related to cellular stress, survival, and lipid biosynthesis, suggests its therapeutic potential in conditions like alcohol-associated hepatitis (AH).[1][2] As Larsucosterol progresses through clinical development, robust and reliable bioanalytical methods are essential for characterizing its pharmacokinetic profile in biological matrices.

This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Larsucosterol Sodium in human plasma. While specific validated methods for Larsucosterol are not publicly available, the protocol described herein is based on established principles for the analysis of small molecules and sterol-like compounds in biological fluids.[3][4][5][6]

Principle of the Method

The method involves the isolation of Larsucosterol and an internal standard (IS) from human plasma via protein precipitation followed by solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode with a heated electrospray ionization (HESI) source.[7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Proposed Mechanism of Action of Larsucosterol

Larsucosterol's therapeutic effect is believed to stem from its ability to inhibit DNA methyltransferases. In pathological states like AH, hypermethylation of DNA can lead to the silencing of protective genes. By inhibiting DNMTs, Larsucosterol can reverse this hypermethylation, leading to the re-expression of genes that improve cell survival, reduce inflammation, and decrease lipotoxicity.[1][2]

G cluster_0 Cellular Stress (e.g., in AH) cluster_1 Epigenetic Dysregulation cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention CellStress Cellular Stressors (e.g., Ethanol Metabolism) DNMTs Increased DNMTs (DNMT1, 3a, 3b) Hypermethylation DNA Hypermethylation DNMTs->Hypermethylation Catalyzes GeneSilencing Protective Gene Silencing Hypermethylation->GeneSilencing Inflammation Inflammation GeneSilencing->Inflammation Lipotoxicity Lipotoxicity GeneSilencing->Lipotoxicity CellDeath Cell Death GeneSilencing->CellDeath Larsucosterol Larsucosterol Larsucosterol->DNMTs Inhibits

Caption: Proposed Mechanism of Action of Larsucosterol.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Larsucosterol-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Larsucosterol and the internal standard (IS) in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.

Sample Preparation

The following workflow outlines the extraction of Larsucosterol from plasma samples.

G cluster_SPE Solid Phase Extraction (SPE) Start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) AddIS Add 25 µL Internal Standard (IS) Working Solution Start->AddIS Vortex1 Vortex Briefly AddIS->Vortex1 AddACN Protein Precipitation: Add 300 µL Acetonitrile Vortex1->AddACN Vortex2 Vortex for 2 min AddACN->Vortex2 Centrifuge Centrifuge at 4000 x g for 10 min at 4°C Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dilute Dilute Supernatant with 1 mL Water Transfer->Dilute Condition 1. Condition SPE Cartridge (Methanol then Water) Dilute->Condition Load 2. Load Diluted Supernatant Wash 3. Wash Cartridge (e.g., 10% Methanol in Water) Elute 4. Elute Larsucosterol & IS (e.g., 100% Methanol) Evaporate Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS System Reconstitute->Inject

Caption: Bioanalytical Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions

  • HPLC System: Shimadzu Nexera or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase B
0.00 40
0.50 40
2.50 95
3.50 95
3.51 40

| 4.50 | 40 |

Mass Spectrometer Settings:

  • Ionization Mode: Heated Electrospray Ionization (HESI), Negative Mode

  • Selected Reaction Monitoring (SRM) Transitions (Hypothetical):

    • Larsucosterol: Q1: m/z 499.3 -> Q3: m/z 97.0 (Sulfate fragment)

    • Larsucosterol-d4 (IS): Q1: m/z 503.3 -> Q3: m/z 97.0

  • Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Method Validation Summary

The proposed analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the anticipated performance characteristics of the assay.

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity R² ≥ 0.990.998
Calibration Range To be determined0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Precision ≤ 20%, Accuracy ±20%0.5 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.6% to +7.8%
Matrix Effect IS-normalized factor CV ≤ 15%6.7%
Recovery Consistent and precise> 85%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15% of nominalStable under tested conditions
Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This protocol, once fully validated, will be a critical tool for pharmacokinetic and toxicokinetic studies, supporting the ongoing clinical development of Larsucosterol as a novel therapeutic agent. The method's high selectivity and sensitivity make it suitable for accurately measuring drug concentrations across a wide dynamic range, which is essential for informing dosing strategies and ensuring patient safety.

References

Application Notes and Protocols for Larsucosterol Sodium in Alcohol-Associated Hepatitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Larsucosterol Sodium

This compound (also known as DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator in clinical development for the treatment of severe alcohol-associated hepatitis (AH).[1][2] As a life-threatening acute form of alcohol-associated liver disease, AH is characterized by severe liver inflammation and hepatocyte damage, leading to a high short-term mortality rate without any FDA-approved therapies.[3]

Larsucosterol acts as an inhibitor of DNA methyltransferases (DNMTs), including DNMT1, DNMT3a, and DNMT3b.[4][5] In pathological states like AH, DNMTs can be over-expressed, leading to hypermethylation of DNA. This epigenetic modification can silence genes crucial for cellular survival, stress response, and regeneration.[4][5] By inhibiting DNMTs, larsucosterol is proposed to modulate the expression of genes involved in critical cell signaling pathways, ultimately leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[3][4]

Mechanism of Action Signaling Pathway

The proposed mechanism of larsucosterol involves the epigenetic regulation of genes critical to hepatocyte function and survival, particularly in the context of alcohol-induced stress.

cluster_0 Alcohol-Induced Hepatocyte Stress cluster_1 Therapeutic Intervention Alcohol Metabolism Alcohol Metabolism Oxidative Stress (ROS) Oxidative Stress (ROS) Alcohol Metabolism->Oxidative Stress (ROS) DNMTs Upregulation DNMTs Upregulation Oxidative Stress (ROS)->DNMTs Upregulation DNA Hypermethylation DNA Hypermethylation DNMTs Upregulation->DNA Hypermethylation DNMTs Inhibition DNMTs Inhibition Gene Silencing Gene Silencing DNA Hypermethylation->Gene Silencing (Survival & Regeneration Genes) Inflammation & Cell Death Inflammation & Cell Death Gene Silencing->Inflammation & Cell Death Larsucosterol Larsucosterol Larsucosterol->DNMTs Inhibition Gene Expression Restored Gene Expression Restored DNMTs Inhibition->Gene Expression Restored (Survival & Regeneration Genes) Improved Cell Survival Improved Cell Survival Gene Expression Restored->Improved Cell Survival (Reduced Inflammation & Lipotoxicity) cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Acclimation Acclimation (1 week) DietAdapt Liquid Diet Adaptation (2-3 days) Acclimation->DietAdapt ChronicFeed Chronic Ethanol Feeding (10 days) (Pair-fed controls) DietAdapt->ChronicFeed Binge Single Binge Gavage (Ethanol or Control) ChronicFeed->Binge Treatment Administer Larsucosterol or Vehicle Control Binge->Treatment Concurrently Sacrifice Sacrifice & Sample Collection (9 hours post-binge) Treatment->Sacrifice Serum Serum Analysis (ALT, AST, Bilirubin) Sacrifice->Serum Histo Liver Histology (H&E Staining) Sacrifice->Histo Molecular Molecular Analysis (qPCR, ELISA) Sacrifice->Molecular

References

Standard Operating Procedure for Larsucosterol Sodium: Handling, Storage, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Authors: Gemini AI

**Abstract

This document provides detailed application notes and protocols for the handling, storage, and experimental use of Larsucosterol Sodium (also known as DUR-928 sodium). This compound is an endogenous sulfated oxysterol and a potent epigenetic modulator that acts as an inhibitor of DNA methyltransferases (DNMTs).[1][2][3][4][5] These guidelines are intended to ensure the safe and effective use of this compound in a laboratory setting. Researchers should note that a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time; therefore, these recommendations are based on general laboratory safety principles and information available for similar classes of compounds. A thorough risk assessment should be conducted before commencing any work with this substance.

Chemical and Physical Properties

This compound is the sodium salt of Larsucosterol, a cholestane derivative. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C27H45NaO5S[6][7][8]
Molecular Weight 504.7 g/mol [6][7][8]
IUPAC Name sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate[8]
CAS Number 1174047-40-5[6]
Synonyms DUR-928 sodium, 5-Cholesten-3beta,25-diol 3-sulfate sodium salt[8]

Handling and Storage

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS for this compound, it is prudent to handle it with a high degree of caution, following standard laboratory safety protocols. The following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Nitrile gloves. Change gloves immediately if contaminated.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required for handling solutions. If working with the powdered form where aerosolization is possible, a risk assessment should be performed to determine if a respirator is necessary.

General Handling Precautions
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Minimize dust generation when working with the solid form.

Storage Conditions

While specific stability data is limited, general recommendations for storing sodium salts of sterol derivatives and epigenetic modulators suggest the following:

ConditionRecommendation
Temperature Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. For solutions, storage at -20°C or -80°C is advisable.
Light Protect from direct sunlight. Store in an opaque or amber vial.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.
Spill and Waste Disposal
  • Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Clean the spill area thoroughly.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. As this compound is a DNMT inhibitor, it should be treated as chemical waste.

Experimental Protocols

Solution Preparation

Clinical trial information indicates that this compound has been administered intravenously in 5% dextrose or 0.9% sodium chloride solutions.[9] For in vitro experiments, solubility in common laboratory solvents should be determined empirically.

Protocol for Reconstitution (General Guidance):

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the desired volume of a suitable solvent (e.g., sterile water, DMSO, or ethanol) to the vial to create a stock solution.

  • Vortex briefly to ensure complete dissolution.

  • For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final working concentration.

In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on DNMTs.

Materials:

  • This compound

  • Recombinant human DNMT1, DNMT3a, or DNMT3b

  • DNMT reaction buffer

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)

  • DNA methylation detection kit (e.g., ELISA-based)

Procedure:

  • Prepare a serial dilution of this compound in the reaction buffer.

  • In a microplate, add the DNMT enzyme, DNA substrate, and the this compound dilution (or vehicle control).

  • Initiate the reaction by adding SAM.

  • Incubate the plate at 37°C for the time recommended by the enzyme manufacturer.

  • Stop the reaction and quantify the level of DNA methylation using a suitable detection method.

  • Calculate the IC50 value of this compound for each DNMT enzyme.

Signaling Pathway and Mechanism of Action

This compound is an epigenetic modulator that inhibits the activity of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[4][5] This inhibition leads to a reduction in DNA methylation, which in turn modulates the expression of genes involved in various cellular processes.

The diagram below illustrates the proposed mechanism of action of this compound.

Larsucosterol_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Larsucosterol This compound DNMTs DNMT1, DNMT3a, DNMT3b Larsucosterol->DNMTs inhibits Gene_expression Gene Expression (Upregulation) DNA_methylation DNA Hypermethylation DNMTs->DNA_methylation promotes DNMTs->Gene_expression inhibition promotes Gene_silencing Gene Silencing DNA_methylation->Gene_silencing leads to Gene_silencing->Gene_expression prevents Cell_survival Improved Cell Survival Gene_expression->Cell_survival Inflammation Reduced Inflammation Gene_expression->Inflammation Lipotoxicity Decreased Lipotoxicity Gene_expression->Lipotoxicity

Caption: Mechanism of action of this compound.

The following diagram illustrates a more detailed experimental workflow for studying the effects of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute this compound Treat_cells Treat Cells with this compound (and appropriate controls) Reconstitute->Treat_cells Cell_culture Prepare Cell Culture (e.g., hepatocytes, macrophages) Cell_culture->Treat_cells Methylation_assay DNA Methylation Assay Treat_cells->Methylation_assay Gene_expression_analysis Gene Expression Analysis (qPCR, RNA-seq) Treat_cells->Gene_expression_analysis Protein_analysis Protein Expression Analysis (Western Blot, ELISA) Treat_cells->Protein_analysis Functional_assays Functional Assays (e.g., cell viability, cytokine secretion) Treat_cells->Functional_assays

Caption: Experimental workflow for this compound.

Conclusion

This compound is a promising epigenetic modulator with therapeutic potential in various diseases. Adherence to proper handling and storage procedures is crucial for researcher safety and experimental integrity. The provided protocols offer a foundation for investigating the biological effects of this compound. It is imperative that all laboratory personnel are trained in the appropriate safety procedures and that a comprehensive risk assessment is performed before initiating any new experiments involving this compound.

References

Application Notes and Protocols for Evaluating the Therapeutic Potential of Larsucosterol Sodium In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing in vitro models to assess the therapeutic efficacy of Larsucosterol Sodium, an epigenetic modulator that functions as a DNA methyltransferase (DNMT) inhibitor. The following protocols are designed to investigate its potential in mitigating key pathological features of liver diseases such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH), including steatosis, inflammation, and hepatocellular injury.

Introduction to this compound and its Mechanism of Action

This compound is an endogenous sulfated oxysterol that acts as an epigenetic regulator by inhibiting the activity of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b. In pathological states such as AH and MASH, dysregulated DNA hypermethylation can lead to the silencing of beneficial genes involved in cellular stress responses, lipid metabolism, and cell survival. By inhibiting DNMTs, this compound can modulate gene expression, leading to reduced inflammation, decreased lipotoxicity, and improved cell survival. These application notes outline in vitro approaches to substantiate these therapeutic effects.

Recommended In Vitro Models

The selection of an appropriate in vitro model is critical for obtaining clinically relevant data. Both simple and complex models can be employed to dissect the multifaceted effects of this compound.

In Vitro Model Description Key Applications for Larsucosterol Evaluation Relevant Cell Types
2D Hepatocyte Monocultures A simple and high-throughput model using immortalized or primary hepatocytes cultured in a monolayer.Initial screening for cytotoxicity, direct effects on lipid accumulation, and DNMT inhibition.HepG2, HepaRG, Primary Human Hepatocytes (PHHs)
3D Hepatocyte Spheroids/Organoids Self-assembled aggregates of hepatocytes that better mimic the three-dimensional architecture and cell-cell interactions of the liver.Long-term toxicity studies, more physiologically relevant assessment of steatosis and metabolic function.HepG2, HepaRG, PHHs
Hepatocyte and Immune Cell Co-cultures A more complex model that includes hepatocytes and resident liver macrophages (Kupffer cells) to simulate inflammatory conditions.Evaluation of anti-inflammatory properties, impact on cytokine production, and interplay between different liver cell types.PHHs, Kupffer cells (primary or cell lines)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Assessment of DNMT Inhibition

This assay quantifies the inhibitory effect of this compound on DNMT activity in nuclear extracts from cultured liver cells.

Principle: This protocol is based on a colorimetric ELISA-like reaction. A specific DNA substrate is coated on the assay wells. DNMTs present in the nuclear extract transfer a methyl group from S-adenosyl-L-methionine (SAM) to the DNA substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (5-mC), followed by a secondary antibody conjugated to an enzyme that catalyzes a color-producing reaction. The intensity of the color is proportional to the DNMT activity, and a decrease in color intensity in the presence of Larsucosterol indicates inhibition.

Materials:

  • DNMT Activity/Inhibition Assay Kit (e.g., EpiQuik™, Abcam)

  • Nuclear Extraction Kit

  • Cultured liver cells (e.g., HepG2, PHHs)

  • This compound

  • Microplate reader capable of reading absorbance at 450 nm

Protocol:

  • Cell Culture and Treatment:

    • Seed liver cells in appropriate culture vessels and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

  • Nuclear Extraction:

    • Harvest the cells and extract nuclear proteins using a commercial nuclear extraction kit, following the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford or BCA).

  • DNMT Activity Assay:

    • Follow the specific instructions provided with the DNMT Activity/Inhibition Assay Kit. A general procedure is outlined below.

    • Add DNMT assay buffer and the DNA substrate to the wells of the microplate.

    • Add nuclear extracts (containing DNMTs) and the reaction cofactor (SAM) to the wells. For inhibitor studies, add this compound at desired concentrations. Include a positive control (provided in the kit) and a no-enzyme control (blank).

    • Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to occur.

    • Wash the wells to remove unbound components.

    • Add the capture antibody (anti-5-mC) and incubate at room temperature for 1 hour.

    • Wash the wells and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate at room temperature for 30 minutes.

    • Wash the wells and add the colorimetric substrate. Incubate until a sufficient color develops.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DNMT inhibition for each concentration of this compound compared to the vehicle control.

Evaluation of Anti-Steatotic Effects (Lipid Accumulation)

This protocol uses Oil Red O staining to visualize and quantify intracellular lipid accumulation in hepatocytes, a hallmark of steatosis.

Principle: Oil Red O is a lysochrome (fat-soluble dye) that stains neutral triglycerides and lipids. The amount of stained lipid can be qualitatively assessed by microscopy and quantitatively measured by extracting the dye and measuring its absorbance.

Materials:

  • Cultured hepatocytes (e.g., HepG2 cells)

  • Fatty acid solution (e.g., a mixture of oleic and palmitic acids) to induce steatosis

  • This compound

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O working solution

  • Hematoxylin (for counterstaining nuclei)

  • Dye Extraction Solution (100% Isopropanol)

  • Microscope

  • Microplate reader

Protocol:

  • Cell Seeding and Steatosis Induction:

    • Seed hepatocytes in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.

    • Induce steatosis by treating the cells with a fatty acid solution for 24-48 hours. Include a vehicle control (no fatty acids).

    • Concurrently, treat the fatty acid-exposed cells with different concentrations of this compound.

  • Staining Procedure:

    • Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour at room temperature.

    • Wash the cells twice with distilled water.

    • Remove the water and add 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 4-5 times with distilled water.

    • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.

  • Qualitative Analysis:

    • Visualize the stained lipid droplets (red) and nuclei (blue, if counterstained) under a microscope and capture images.

  • Quantitative Analysis:

    • After the final wash, add Dye Extraction Solution (100% Isopropanol) to each well and incubate for 10 minutes with gentle shaking to elute the Oil Red O from the lipid droplets.

    • Transfer the extract to a new 96-well plate.

    • Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the cell number or protein content if significant cytotoxicity is observed.

    • Calculate the percentage reduction in lipid accumulation in Larsucosterol-treated cells compared to the fatty acid-only treated cells.

Assessment of Anti-Inflammatory Activity

This protocol describes the use of a hepatocyte and Kupffer cell co-culture model to evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines.

Principle: Kupffer cells, the resident macrophages in the liver, play a key role in the inflammatory response. In a co-culture system with hepatocytes, the addition of an inflammatory stimulus, such as lipopolysaccharide (LPS), will activate the Kupffer cells to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of this compound to reduce the levels of these cytokines in the culture supernatant indicates its anti-inflammatory potential.

Materials:

  • Primary human hepatocytes (PHHs)

  • Primary human Kupffer cells

  • Appropriate co-culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for human TNF-α and IL-6

  • Microplate reader

Protocol:

  • Co-culture Seeding:

    • Seed PHHs in a multi-well plate and allow them to attach.

    • After hepatocyte attachment, add Kupffer cells to the wells at a physiologically relevant ratio (e.g., 5:1 to 10:1 hepatocytes to Kupffer cells).

    • Allow the co-culture to stabilize for 24-48 hours.

  • Inflammatory Challenge and Treatment:

    • Induce inflammation by treating the co-cultures with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).

    • Simultaneously treat the LPS-stimulated co-cultures with various concentrations of this compound. Include a vehicle control (LPS only) and a negative control (no LPS, no treatment).

  • Supernatant Collection:

    • After the treatment period, collect the culture supernatants and centrifuge to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Quantify the concentration of TNF-α and IL-6 in the culture supernatants using commercial ELISA kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and culture supernatants to the wells.

    • Add the detection antibody, followed by an enzyme-conjugated secondary antibody.

    • Add the substrate and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage reduction in cytokine production in Larsucosterol-treated co-cultures compared to the LPS-only control.

Evaluation of Hepatocyte Viability

These protocols assess the cytotoxic potential of this compound and its ability to protect hepatocytes from injury.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cultured hepatocytes

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed hepatocytes in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours. To assess cytoprotective effects, pre-treat with Larsucosterol and then expose to a hepatotoxic agent (e.g., ethanol, high concentrations of fatty acids, or acetaminophen).

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • Cultured hepatocytes

  • This compound

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed hepatocytes in a 96-well plate and treat as described for the MTT assay.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.

Table 1: Effect of this compound on DNMT Activity

TreatmentConcentration (µM)DNMT Activity (OD 450nm)% Inhibition
Vehicle Control-0
This compoundX
This compoundY
This compoundZ
Positive Inhibitor-

Table 2: Effect of this compound on Lipid Accumulation

TreatmentConcentration (µM)Oil Red O Absorbance (OD 520nm)% Reduction in Lipid Accumulation
Vehicle Control-N/A
Fatty Acids (FA)-0
FA + LarsucosterolX
FA + LarsucosterolY
FA + LarsucosterolZ

Table 3: Effect of this compound on Inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS-
LPS + LarsucosterolX
LPS + LarsucosterolY
LPS + LarsucosterolZ

Table 4: Effect of this compound on Hepatocyte Viability

TreatmentConcentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
Vehicle Control-1000
This compoundX
This compoundY
This compoundZ
Hepatotoxin-
Hepatotoxin + LarsucosterolX

Visualizations

The following diagrams illustrate key pathways and workflows described in these application notes.

Larsucosterol_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Alcohol, Fatty Acids) cluster_1 Epigenetic Dysregulation cluster_2 Larsucosterol Intervention cluster_3 Therapeutic Outcomes Stress Cellular Stressors DNMTs Increased DNMT (DNMT1, 3a, 3b) Activity Stress->DNMTs induces Hypermethylation DNA Hypermethylation DNMTs->Hypermethylation leads to Gene_Expression Restored Gene Expression Gene_Silencing Silencing of Protective Genes (Stress Response, Lipid Metabolism) Hypermethylation->Gene_Silencing results in Reduced_Inflammation Reduced Inflammation Larsucosterol Larsucosterol Sodium Larsucosterol->DNMTs inhibits Gene_Expression->Reduced_Inflammation promotes Reduced_Lipotoxicity Reduced Lipotoxicity Gene_Expression->Reduced_Lipotoxicity promotes Improved_Survival Improved Cell Survival Gene_Expression->Improved_Survival promotes

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Model Setup cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis Model_Selection Select In Vitro Model (2D, 3D, Co-culture) Cell_Culture Cell Seeding and Culture Model_Selection->Cell_Culture Induction Induce Pathological State (Fatty Acids, LPS, etc.) Cell_Culture->Induction Treatment Treat with Larsucosterol Induction->Treatment DNMT_Assay DNMT Inhibition Assay Treatment->DNMT_Assay Lipid_Assay Lipid Accumulation (Oil Red O) Treatment->Lipid_Assay Inflammation_Assay Inflammation Assay (ELISA) Treatment->Inflammation_Assay Viability_Assay Viability/Toxicity Assays (MTT, LDH) Treatment->Viability_Assay Data_Quantification Quantify Assay Readouts DNMT_Assay->Data_Quantification Lipid_Assay->Data_Quantification Inflammation_Assay->Data_Quantification Viability_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Data_Interpretation Interpret Therapeutic Potential Statistical_Analysis->Data_Interpretation

Caption: General experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Optimizing Larsucosterol Sodium for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Larsucosterol Sodium for cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator.[1][2][3] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4] By inhibiting these enzymes, this compound can prevent the methylation of DNA, which in turn modulates the expression of genes involved in cellular stress responses, cell death and survival, and lipid biosynthesis.[1][2][3][4] This can lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3][4]

dot

This compound Signaling Pathway Figure 1: Proposed Signaling Pathway of this compound larsucosterol This compound dnmt DNMT1, DNMT3a, DNMT3b larsucosterol->dnmt Inhibits gene_expression Modulated Gene Expression larsucosterol->gene_expression Promotes dna_methylation DNA Hypermethylation dnmt->dna_methylation Catalyzes gene_silencing Gene Silencing (e.g., Tumor Suppressors) dna_methylation->gene_silencing cellular_response Cellular Response gene_silencing->cellular_response gene_expression->cellular_response outcomes Improved Cell Survival Reduced Inflammation Decreased Lipotoxicity cellular_response->outcomes

Caption: Figure 1: Proposed Signaling Pathway of this compound.

2. What is a good starting concentration for this compound in a cell-based assay?

For a new compound like this compound, where public data on in vitro concentrations is limited, a good starting point is to test a broad concentration range. A preliminary study using a wide range, for instance from 1 nM to 100 µM with 10-fold dilutions, is recommended to identify an approximate effective concentration.[5] Based on the results of this initial screen, you can then perform a more detailed analysis with a narrower range of concentrations, for example, using 2-fold or 3-fold serial dilutions around the estimated effective concentration.[5][6][7]

3. How should I dissolve this compound for my experiments?

The solubility of this compound in common laboratory solvents like DMSO or ethanol for in vitro use is not well-documented in publicly available literature. It is recommended to first test the solubility in small amounts of your desired solvent. If using a solvent like DMSO, ensure the final concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same concentration of solvent as your treated samples) in your experiments.

4. How long should I incubate my cells with this compound?

The optimal incubation time will depend on the cell type and the specific endpoint of your assay. A typical starting point for drug treatment in cell-based assays is 24 to 72 hours.[7] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for observing the desired effect of this compound in your specific cell line.

Troubleshooting Guides

Problem 1: No observable effect of this compound on my cells.
Possible Cause Suggested Solution
Concentration is too low. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM or higher, if solubility permits).[6][7]
Incubation time is too short. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[7]
Compound instability. Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the incubation period.[9]
Cell type is not responsive. Ensure that the target DNMTs are expressed and active in your chosen cell line. You may need to screen different cell lines to find a responsive model.[10]
Incorrect assay readout. Verify that your assay is sensitive enough to detect the expected biological effect. Consider using an alternative or orthogonal assay to confirm your results.

dot

Troubleshooting_No_Effect Figure 2: Troubleshooting Workflow for No Observed Effect start Start: No Observable Effect check_conc Is the concentration range appropriate? start->check_conc increase_conc Increase concentration range (e.g., up to 100 µM) check_conc->increase_conc No check_time Is incubation time sufficient? check_conc->check_time Yes increase_conc->check_time increase_time Increase incubation time (e.g., 48h, 72h) check_time->increase_time No check_stability Is the compound stable? check_time->check_stability Yes increase_time->check_stability fresh_stock Prepare fresh stock solution check_stability->fresh_stock No check_cell_line Is the cell line appropriate? check_stability->check_cell_line Yes fresh_stock->check_cell_line new_cell_line Test a different cell line check_cell_line->new_cell_line No end Re-evaluate experiment check_cell_line->end Yes new_cell_line->end

Caption: Figure 2: Troubleshooting Workflow for No Observed Effect.

Problem 2: High variability between replicate wells.
Possible Cause Suggested Solution
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. Calibrate your pipettes regularly.[10]
Pipetting errors. Use calibrated pipettes and practice proper pipetting technique to minimize errors. Prepare a master mix of reagents when possible.[11]
Edge effects in the microplate. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to create a humidity barrier.
Compound precipitation. Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, you may need to adjust the solvent or the final concentration.
Air bubbles in wells. Be careful to avoid introducing air bubbles when adding reagents to the wells. If bubbles are present, they can be carefully removed with a sterile pipette tip or a small gauge needle.[12]
Problem 3: High background or false positives in the assay.
Possible Cause Suggested Solution
Contamination. Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic technique during all cell handling procedures.
Compound interference with assay chemistry. Run a cell-free control with this compound at the highest concentration to check for direct interference with the assay reagents (e.g., reduction of resazurin).[12]
Inappropriate microplate type. Use the correct type of microplate for your assay: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.[11]
High cell density. Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range.[10][12]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., Resazurin Assay)

This protocol provides a general framework for determining the effective concentration range of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • 96-well, opaque-walled microplates (for fluorescence)[11]

  • Resazurin sodium salt solution

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are healthy and have high viability.[10]

    • Seed the cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.[7]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in your chosen solvent.

    • Perform serial dilutions of the stock solution to create a range of working concentrations. For an initial screen, 10-fold dilutions from 100 µM to 1 nM are recommended.[5]

    • Add the desired volume of each concentration to the respective wells. Include vehicle-only and untreated controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Following incubation, add 20 µL of resazurin solution to each well.[13]

    • Incubate for 1-4 hours at 37°C, protected from light.[13]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from cell-free wells).

    • Normalize the data to the untreated control (100% viability).

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).[14]

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Cell_Viability_Workflow Figure 3: Experimental Workflow for Determining Optimal Concentration start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drug Prepare serial dilutions of This compound incubate_overnight->prepare_drug treat_cells Add drug to cells prepare_drug->treat_cells incubate_drug Incubate for 24-72 hours treat_cells->incubate_drug add_resazurin Add Resazurin reagent incubate_drug->add_resazurin incubate_reagent Incubate for 1-4 hours add_resazurin->incubate_reagent read_plate Read fluorescence incubate_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Figure 3: Experimental Workflow for Determining Optimal Concentration.

Protocol 2: DNMT Activity/Inhibition Assay

This protocol is based on a general ELISA-like method to measure the activity of DNMTs and the inhibitory effect of this compound.

Materials:

  • Nuclear extract from cells or purified DNMT enzymes

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • DNA substrate-coated microplate

  • Anti-5-methylcytosine (5mC) primary antibody

  • HRP-conjugated secondary antibody

  • Colorimetric developing solution

  • Stop solution

  • Microplate reader with absorbance detection

Procedure:

  • Enzyme Reaction:

    • To the wells of the DNA substrate-coated plate, add the nuclear extract or purified DNMT enzyme, SAM, and DNMT assay buffer.

    • For inhibitor wells, add varying concentrations of this compound. Include a no-inhibitor control.

    • Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to occur.[15]

  • Detection of Methylation:

    • Wash the wells with wash buffer to remove excess reagents.

    • Add the diluted anti-5mC antibody to each well and incubate at room temperature for 60 minutes.[15]

    • Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[15]

  • Signal Development and Measurement:

    • Wash the wells and add the developing solution. Incubate until a blue color develops.[15]

    • Add the stop solution to each well, which will turn the color to yellow.

    • Read the absorbance on a microplate reader at 450 nm.[15]

  • Data Analysis:

    • Calculate the percentage of DNMT inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example Data for this compound Dose-Response Experiment

This compound (µM)% Cell Viability (Mean ± SD)% DNMT Inhibition (Mean ± SD)
0 (Vehicle Control)100 ± 4.50 ± 3.2
0.0198.2 ± 5.15.6 ± 2.8
0.195.7 ± 4.815.3 ± 4.1
182.1 ± 6.248.9 ± 5.5
1051.3 ± 5.585.4 ± 4.9
10015.8 ± 3.996.1 ± 3.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, assay conditions, and other experimental factors.

References

Troubleshooting poor solubility of Larsucosterol Sodium in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol Sodium in vitro.

Troubleshooting Poor Solubility

Researchers may encounter challenges with the solubility of this compound during in vitro experiments. The following guide provides a systematic approach to addressing these issues.

Visual Troubleshooting Workflow

G start Start: Poor Solubility Observed (Precipitation, Cloudiness) check_stock Step 1: Verify Stock Solution Is it clear? Stored correctly? start->check_stock remake_stock Action: Prepare Fresh Stock Solution (See Protocol 1) check_stock->remake_stock No check_dilution Step 2: Examine Dilution Method Precipitation upon adding to media? check_stock->check_dilution Yes remake_stock->check_dilution modify_dilution Action: Modify Dilution Technique (e.g., stepwise dilution, vortexing) check_dilution->modify_dilution Yes check_media Step 3: Assess Media Compatibility High protein content? pH changes? check_dilution->check_media No modify_dilution->check_media use_solubilizer Action: Consider Solubility Enhancers (e.g., Cyclodextrin, Serum) check_media->use_solubilizer Yes end Resolution: Compound Solubilized check_media->end No, solubility is now adequate use_solubilizer->end no_resolution Issue Persists: Contact Technical Support use_solubilizer->no_resolution Still precipitates

Caption: A stepwise guide to troubleshooting solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is the sodium salt of a sulfated oxysterol.[1] As a sodium salt, it is expected to have higher aqueous solubility than its non-salt parent compound, Larsucosterol. However, the underlying sterol structure is lipophilic, which can still lead to solubility challenges in aqueous media.

PropertyValueReference
Molecular Formula C27H45NaO5S[2]
Molecular Weight 504.7 g/mol [2]
Appearance White to off-white solid[3]

Q2: I'm seeing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?

This is a common issue when a drug dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment like cell culture media. This phenomenon is often referred to as "crashing out." Here are several steps to troubleshoot this:

  • Lower the Final Concentration: The simplest solution may be to work with a lower final concentration of this compound in your assay.

  • Optimize Stock Concentration: While it may seem counterintuitive, starting with a more concentrated DMSO stock can sometimes help. This allows for a smaller volume of the stock to be added to the media, minimizing the localized concentration of DMSO that can trigger precipitation.[4]

  • Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, try a serial dilution. For example, add the DMSO stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the rest of the media.[1]

  • Increase Mixing: Ensure rapid and thorough mixing (e.g., by gentle vortexing or swirling) as you add the stock solution to the media. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Pre-warm the Media: Using cell culture media at 37°C can sometimes improve the solubility of compounds compared to room temperature or refrigerated media.

Q3: What is the best solvent to use for making a stock solution of this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for poorly water-soluble drugs.[5] It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.

Important Considerations for DMSO Usage:

  • Final Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can affect the solubility of your compound over time. Use fresh, high-quality, anhydrous DMSO and store stock solutions in tightly sealed vials at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q4: Can I use other solvents besides DMSO?

While DMSO is the most common choice, other organic solvents like ethanol can be used. However, ethanol is generally more cytotoxic to cells than DMSO, so the final concentration must be kept even lower. If considering an alternative solvent, a thorough literature search for its compatibility with your specific cell line and assay is crucial.

Q5: I noticed that the clinical formulation of this compound contains hydroxypropyl betadex. Can I use this in my in vitro experiments?

Yes, using a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) is an excellent strategy to significantly improve the aqueous solubility of this compound.[1][6][7] Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic molecules, while their hydrophilic exterior allows the entire complex to dissolve in water.[8]

Solubility Enhancement StrategyRecommended ConcentrationKey Considerations
DMSO < 0.5% in final mediaStandard for initial testing; vehicle control is essential.[1]
Ethanol < 0.1% in final mediaHigher cytotoxicity than DMSO; requires careful validation.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Varies (e.g., 2-10 mM)Can greatly increase aqueous solubility; may require optimization.[6][7]
Bovine Serum Albumin (BSA) 0.1% - 0.5%Can help solubilize lipophilic compounds by binding to them.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be necessary.[5] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C.[3]

Protocol 2: Using Cyclodextrin to Enhance Solubility
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS) at a concentration of 10-50 mM.

  • Dissolve this compound: Add the this compound powder directly to the HP-β-CD solution.

  • Incubation: Vortex or shake the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex. Gentle heating (e.g., 37°C) may facilitate this process.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Application: This aqueous stock can now be diluted directly into your cell culture medium.

Mechanism of Action: Signaling Pathway

This compound is known to be an epigenetic modulator that inhibits DNA methyltransferases (DNMTs).[9] This inhibition can lead to the demethylation of DNA, altering gene expression and impacting cellular pathways related to inflammation, cell survival, and lipid metabolism.[9]

G cluster_pathway Epigenetic Modulation Pathway larsucosterol This compound dnmt DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b) larsucosterol->dnmt Inhibits demethylation DNA Demethylation hypermethylation DNA Hypermethylation dnmt->hypermethylation Leads to dnmt->demethylation Inhibition leads to gene_silencing Gene Silencing hypermethylation->gene_silencing cellular_dysfunction Cellular Dysfunction (Inflammation, Lipotoxicity, Cell Death) gene_silencing->cellular_dysfunction gene_expression Altered Gene Expression demethylation->gene_expression therapeutic_effects Therapeutic Effects (Improved Cell Survival, Reduced Inflammation) gene_expression->therapeutic_effects

Caption: The proposed mechanism of action for this compound via DNMT inhibition.

References

Technical Support Center: Improving the Stability of Larsucosterol Sodium in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Larsucosterol Sodium in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary drivers of instability for this compound in aqueous solutions?

A1: Based on its chemical structure as a sulfated oxysterol sodium salt, the primary potential drivers of instability in aqueous solutions include:

  • pH-dependent hydrolysis: The sulfate ester linkage may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of Larsucosterol and sulfate ions.

  • Oxidation: The cholesterol backbone contains sites that could be susceptible to oxidation, particularly if exposed to oxygen, transition metal ions, or light.

  • Precipitation: As a sodium salt of a large lipophilic molecule, changes in pH, ionic strength, or temperature can affect its solubility and potentially lead to precipitation out of solution.

Q2: What are the initial signs of this compound degradation in my solution?

A2: Initial signs of degradation can include:

  • A noticeable change in the pH of the solution.

  • The appearance of turbidity or precipitation.

  • A change in the color of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q3: How can I mitigate precipitation of this compound during my experiments?

A3: To mitigate precipitation, consider the following:

  • pH Control: Maintain the pH of the solution within a range where this compound exhibits maximum solubility. This typically requires the use of a suitable buffer system.

  • Co-solvents: The addition of a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of the lipophilic Larsucosterol moiety.

  • Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the molecule and increase its apparent solubility.

  • Temperature Control: Ensure the solution is stored at the recommended temperature, as solubility can be temperature-dependent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected decrease in the concentration of this compound over time. Hydrolysis of the sulfate ester.Optimize the pH of the solution using a suitable buffer (e.g., phosphate or citrate buffer). Conduct a pH-stability study to identify the optimal pH range.
Oxidation.De-gas solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Add a suitable antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT). Protect solutions from light.
Formation of a precipitate in the solution. pH shift leading to the formation of the less soluble free acid form.Buffer the solution to maintain a stable pH.
Exceeding the solubility limit.Re-evaluate the concentration of the solution. Consider the use of solubility enhancers like co-solvents or cyclodextrins.
Inconsistent results in bioassays. Degradation of the active compound.Prepare fresh solutions before each experiment. Store stock solutions under validated stable conditions (e.g., frozen, protected from light).
Interaction with container surfaces.Use low-binding microplates and tubes. Consider the use of silanized glassware.

Experimental Protocols

Protocol 1: pH-Stability Profile of this compound

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ethanol:water).

  • Spike a known concentration of the this compound stock solution into each buffer to achieve a final concentration of 1 mg/mL.

  • Divide each solution into two sets of vials. One set will be stored at room temperature (25°C), and the other at an accelerated condition (e.g., 40°C).

  • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Methodology:

  • Acidic Hydrolysis: Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound to a calibrated light source (e.g., ICH option 2, >1.2 million lux hours and >200 W h/m²) at room temperature. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Analyze all stressed samples and a non-stressed control by HPLC-MS to identify and characterize any degradation products.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 25°C
pH Buffer System Observed First-Order Rate Constant (k_obs) (h⁻¹) Half-life (t₁/₂) (h)
3.0Citrate0.02527.7
5.0Citrate0.005138.6
7.0Phosphate0.001693.1
9.0Borate0.01838.5

This data is illustrative and intended to demonstrate how to present stability data.

Table 2: Illustrative Results from a Forced Degradation Study of this compound
Stress Condition % Degradation Major Degradation Product(s) Identified
0.1 M HCl, 60°C, 24h15.2%Larsucosterol
0.1 M NaOH, 60°C, 24h8.5%Larsucosterol
3% H₂O₂, RT, 24h22.1%Oxidized Larsucosterol derivatives
Photolytic Exposure5.3%Unidentified minor degradants
Thermal (Solid), 80°C, 48h<1%No significant degradation

This data is illustrative and intended to guide experimental expectations.

Visualizations

Larsucosterol_Degradation_Pathway Larsucosterol_Sodium This compound Larsucosterol Larsucosterol Larsucosterol_Sodium->Larsucosterol  Hydrolysis (Acid/Base)   Sulfate Sulfate Ion Oxidized_Products Oxidized Products Larsucosterol_Sodium->Oxidized_Products  Oxidation (e.g., H₂O₂)  

Caption: Potential degradation pathways of this compound.

Stability_Troubleshooting_Workflow cluster_issue Observed Instability cluster_investigation Investigation cluster_solution Potential Solutions Issue Degradation or Precipitation Observed Check_pH Measure pH of Solution Issue->Check_pH Analyze_HPLC Analyze by HPLC for Degradants Issue->Analyze_HPLC Check_Solubility Review Solubility Data Issue->Check_Solubility Add_Buffer Incorporate Buffer System Check_pH->Add_Buffer pH shift detected Add_Antioxidant Add Antioxidant / Use Inert Gas Analyze_HPLC->Add_Antioxidant Oxidative degradants found Use_Cosolvent Use Co-solvent or Solubility Enhancer Check_Solubility->Use_Cosolvent Precipitation observed

Caption: Troubleshooting workflow for this compound solution instability.

Larsucosterol Sodium In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol Sodium. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the sodium salt of an endogenous sulfated oxysterol, 25-hydroxycholesterol 3-sulfate.[1][2] It functions as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[3][4] This inhibition of DNA methylation can modulate the expression of genes involved in various cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[3][4] The intended therapeutic effects include improved cell survival, reduced inflammation, and decreased lipotoxicity.[3][4]

Q2: What administration routes have been used for this compound in clinical studies?

This compound has been formulated for multiple administration routes in clinical development, including as a solution and suspension for oral, intravenous, intralesional, intramuscular, and topical delivery.[5] In clinical trials for alcohol-associated hepatitis, it has been administered as an intravenous infusion.[6][7]

Q3: What are the known effects of this compound from clinical trials?

In a Phase 2b clinical trial (AHFIRM) for severe alcohol-associated hepatitis, this compound showed a clinically meaningful trend in reducing 90-day mortality.[3][8] Specifically, mortality reductions of 41% for the 30 mg dose and 35% for the 90 mg dose were observed compared to the standard of care.[3] In the U.S. patient population, these reductions were more pronounced.[3] The drug was found to be safe and well-tolerated.[3][8]

Q4: Are there any general challenges associated with the in vivo delivery of sulfated oxysterols like this compound?

While specific formulation details for this compound are proprietary, general challenges with sulfated oxysterols can inform preclinical study design. These can include:

  • Solubility: Sterol-based compounds often have poor aqueous solubility, which can impact formulation for in vivo use.

  • Stability: The sulfate group may be subject to hydrolysis, affecting the compound's stability in certain formulations and biological environments.

  • Bioavailability: Achieving adequate oral bioavailability can be a challenge for this class of molecules.

  • Analytical Standards: A significant challenge in the broader field of oxysterol sulfate research is the limited commercial availability of pure synthetic standards, which can complicate quantification in biological matrices.[9][10]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vivo Dosing

Potential Cause: this compound, being a sterol derivative, may have limited solubility in standard aqueous buffers despite being a sodium salt.

Troubleshooting Steps:

  • Vehicle Selection:

    • For intravenous administration, consider co-solvents such as a low percentage of DMSO or ethanol, followed by dilution in saline or dextrose solution. Always perform a small-scale compatibility test to check for precipitation.

    • For oral gavage, consider formulating as a suspension in vehicles like 0.5% carboxymethylcellulose (CMC) or a lipid-based formulation if solubility remains a challenge.

  • pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the buffer may enhance solubility.

  • Use of Excipients: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which are known to improve the solubility of hydrophobic compounds.

  • Sonication: Gentle sonication of the formulation can help in dissolving the compound, but care should be taken to avoid degradation.

Issue 2: High Variability in Pharmacokinetic (PK) Data from Animal Studies

Potential Cause: Variability in PK data can arise from issues with formulation, administration technique, or animal handling.

Troubleshooting Steps:

  • Formulation Homogeneity:

    • If using a suspension, ensure it is uniformly mixed before each animal is dosed. Gentle agitation between doses may be necessary.

    • For solutions, visually inspect for any precipitation before administration.

  • Dosing Accuracy:

    • Ensure accurate calibration of dosing equipment (e.g., syringes, gavage needles).

    • For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

  • Animal Fasting: Standardize the fasting period for animals before dosing, as food can affect the absorption of orally administered compounds.

  • Blood Sampling: Standardize the blood sampling technique and timing to minimize variability.

Quantitative Data Summary

Table 1: Summary of Dosing in Phase 2a/2b Clinical Trials for Alcohol-Associated Hepatitis

Dose GroupAdministration RouteFrequency
30 mgIntravenous InfusionOne or two infusions 72 hours apart
90 mgIntravenous InfusionOne or two infusions 72 hours apart
150 mgIntravenous InfusionOne or two infusions 72 hours apart (in Phase 2a)

(Data sourced from clinical trial information)[6][7]

Table 2: 90-Day Mortality Outcomes from the AHFIRM Phase 2b Trial

Treatment ArmMortality Reduction (Overall Population)Mortality Reduction (U.S. Population)
30 mg Larsucosterol41%57%
90 mg Larsucosterol35%58%

(Data represents the reduction in mortality compared to the standard of care)[3]

Experimental Protocols

Protocol 1: General Protocol for Intravenous Administration in a Rodent Model

  • Formulation Preparation:

    • Based on the required dose, weigh the appropriate amount of this compound.

    • Prepare the vehicle (e.g., sterile saline with a low percentage of a solubilizing agent if necessary).

    • Dissolve or suspend this compound in the vehicle. If a suspension is used, ensure it is homogenous.

  • Animal Preparation:

    • Acclimatize animals to the laboratory conditions.

    • Weigh each animal on the day of dosing to calculate the exact volume to be administered.

    • Anesthetize the animal if required by the protocol and institutional guidelines.

  • Administration:

    • Administer the formulation via the tail vein using an appropriate gauge needle and syringe.

    • Administer the vehicle to the control group.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Proceed with blood sampling for pharmacokinetic analysis or tissue collection for pharmacodynamic studies at predetermined time points.

Visualizations

Larsucosterol_Signaling_Pathway Larsucosterol This compound DNMTs DNMT1, DNMT3a, DNMT3b Larsucosterol->DNMTs inhibits GeneExpression Modulated Gene Expression Hypermethylation DNA Hypermethylation DNMTs->Hypermethylation causes DNMTs->GeneExpression inhibition allows GeneSilencing Gene Silencing Hypermethylation->GeneSilencing leads to CellSurvival Improved Cell Survival GeneExpression->CellSurvival Inflammation Reduced Inflammation GeneExpression->Inflammation Lipotoxicity Decreased Lipotoxicity GeneExpression->Lipotoxicity

Caption: Signaling pathway of this compound.

Experimental_Workflow Formulation Formulation Preparation (Solution/Suspension) AnimalDosing In Vivo Administration (e.g., IV, Oral) Formulation->AnimalDosing PK_Sampling Pharmacokinetic Sampling (Blood Collection) AnimalDosing->PK_Sampling PD_Sampling Pharmacodynamic Assessment (Tissue Collection) AnimalDosing->PD_Sampling Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling->Bioanalysis PD_Sampling->Bioanalysis DataAnalysis Data Analysis (PK/PD Modeling) Bioanalysis->DataAnalysis Results Results & Interpretation DataAnalysis->Results

Caption: General experimental workflow for in vivo studies.

References

Navigating Experimental Variability with Larsucosterol Sodium: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Larsucosterol sodium (also known as DUR-928), an investigational epigenetic modulator. Given the inherent complexities of studying novel therapeutics, this resource aims to address potential issues of experimental variability and reproducibility. By offering detailed protocols, troubleshooting advice, and a deeper understanding of its mechanism of action, we hope to empower researchers to generate reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sodium salt of an endogenous sulfated oxysterol. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3] By inhibiting these enzymes, Larsucosterol reduces DNA methylation, which can lead to the re-expression of silenced genes involved in critical cellular pathways.[1][2][3] Some literature also refers to Larsucosterol as a Liver X Receptor (LXR) antagonist, suggesting a potential dual mechanism that may contribute to its overall biological effects.[4]

Q2: What are the known downstream effects of Larsucosterol's mechanism of action?

By inhibiting DNMTs, Larsucosterol can modulate the expression of genes involved in various signaling pathways. These include pathways associated with stress responses, cell death and survival, and lipid biosynthesis.[1][2][3] This modulation can ultimately lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3]

Q3: In what forms is this compound typically available for research?

Larsucosterol is available in its sodium salt form, which generally offers enhanced water solubility and stability compared to its free form.[5]

Q4: What were the key outcomes of the Phase 2b AHFIRM clinical trial for Larsucosterol in alcohol-associated hepatitis (AH)?

The AHFIRM trial, a Phase 2b study, did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant in the overall population of patients with severe alcohol-associated hepatitis.[6] However, the trial did show clinically meaningful trends in reducing 90-day mortality, with more pronounced effects observed in the U.S. patient population.[6] These regional differences highlight a potential source of variability that may be influenced by patient-specific factors or variations in standard of care.

Troubleshooting Experimental Variability

Experimental variability can arise from a multitude of factors, from initial compound handling to the specifics of the chosen assay. Below are common issues and troubleshooting guidance tailored to working with this compound.

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Compound instability: this compound solution may degrade over time or with improper storage.Prepare fresh solutions for each experiment whenever possible. If storing stock solutions, aliquot to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Inaccurate concentration: Errors in weighing the compound or in serial dilutions can lead to significant variability.Use a calibrated microbalance for weighing. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions. Validate the concentration of your stock solution if possible.
Cell culture variability: Cell line authenticity, passage number, and cell health can all impact experimental outcomes.Use authenticated cell lines from a reputable source. Maintain a consistent cell passage number for experiments. Regularly monitor cell health and viability.
Low or no observable effect Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response in your specific assay.Perform a dose-response experiment to determine the optimal concentration range for your cell line and endpoint. Published in vitro studies have used concentrations up to 50 µM.[4]
Insufficient incubation time: The effects of epigenetic modulators can be time-dependent and may require longer incubation periods to observe changes in gene expression or methylation.Conduct a time-course experiment to identify the optimal incubation time for your desired outcome.
Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in DNMT activity or downstream effects.Consider using a more sensitive detection method, such as a fluorometric-based DNMT activity assay or locus-specific methylation analysis (e.g., bisulfite sequencing).
High background signal in DNMT activity assays Non-specific antibody binding: The antibody used to detect methylated DNA may have some cross-reactivity with unmethylated DNA.Ensure you are using a highly specific anti-5-methylcytosine antibody. Follow the manufacturer's recommendations for blocking and washing steps to minimize non-specific binding.
Contaminants in reagents: Reagents may be contaminated with substances that interfere with the assay.Use high-purity reagents and sterile techniques. Prepare fresh buffers for each assay.

Experimental Protocols and Methodologies

General Protocol for a DNMT Activity/Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain the desired concentrations for the inhibition assay.

    • Reconstitute recombinant DNMT enzyme (e.g., DNMT1, DNMT3a/3L, or DNMT3b/3L) in the appropriate assay buffer.

    • Prepare the reaction mixture containing the DNMT assay buffer, S-adenosyl-L-methionine (SAM, the methyl group donor), and the DNA substrate (typically a cytosine-rich oligonucleotide).

  • Assay Procedure:

    • In a microplate, add the reaction mixture to each well.

    • Add the serially diluted this compound or a vehicle control to the respective wells.

    • Initiate the reaction by adding the DNMT enzyme to each well.

    • Incubate the plate at 37°C for the optimized reaction time.

  • Detection of DNA Methylation:

    • The detection of methylated DNA is typically performed using an ELISA-like method.

    • The methylated DNA substrate is captured on the microplate surface.

    • A specific primary antibody that recognizes 5-methylcytosine is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • A colorimetric or fluorometric substrate is added, and the signal is measured using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DNMT inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Workflow for Investigating Larsucosterol's Effect on Gene Expression

experimental_workflow cell_culture Cell Culture (e.g., HepG2 cells) treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot (Protein expression) treatment->western_blot Protein Analysis dna_extraction Genomic DNA Extraction treatment->dna_extraction qpcr RT-qPCR (Target gene expression) rna_extraction->qpcr bisulfite_seq Bisulfite Sequencing (Locus-specific methylation) dna_extraction->bisulfite_seq global_methylation Global Methylation Assay (e.g., ELISA-based) dna_extraction->global_methylation

Caption: A typical experimental workflow to assess the impact of this compound on gene expression and DNA methylation.

Signaling Pathways and Mechanisms

Larsucosterol's role as a DNMT inhibitor places it at a critical regulatory point in cellular function. The following diagram illustrates its proposed mechanism of action and the downstream signaling pathways it influences.

signaling_pathway cluster_downstream Downstream Effects larsucosterol This compound dnmt DNMT1, DNMT3a, DNMT3b larsucosterol->dnmt Inhibits dna_methylation DNA Hypermethylation dnmt->dna_methylation Promotes gene_silencing Gene Silencing dna_methylation->gene_silencing gene_expression Modulated Gene Expression gene_silencing->gene_expression Reverses stress_response Stress Response Pathways (e.g., MAPK-ERK) gene_expression->stress_response cell_survival Cell Death/Survival Pathways (e.g., PI3K) gene_expression->cell_survival lipid_metabolism Lipid Biosynthesis Pathways (e.g., Calcium-AMPK) gene_expression->lipid_metabolism

Caption: Proposed mechanism of action of this compound as a DNMT inhibitor and its influence on downstream signaling pathways.

By understanding the potential sources of variability and adhering to rigorous experimental protocols, researchers can enhance the reproducibility of their findings and contribute to a clearer understanding of the therapeutic potential of this compound.

References

Refining protocols for assessing Larsucosterol Sodium's effect on liver biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for assessing the effects of Larsucosterol Sodium on liver biomarkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an endogenous sulfated oxysterol that functions as an epigenetic modulator.[1][2] It inhibits DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b), which leads to a reduction in DNA hypermethylation.[2][3][4] This epigenetic regulation modulates the expression of genes involved in critical cell signaling pathways related to stress response, cell death and survival, inflammation, and lipid biosynthesis.[1][2][5][6] The ultimate effect is improved cell survival, reduced inflammation, and decreased lipotoxicity in the liver.[1][2][5][6]

Q2: What are the expected effects of this compound on key liver biomarkers?

A2: Clinical studies have shown that this compound administration can lead to improvements in several liver biomarkers. In a Phase 2a study on patients with alcohol-associated hepatitis (AH), treatment was associated with a notable decline in serum total bilirubin levels at day 7 and day 28.[5][7] Additionally, reductions in the Model for End-Stage Liver Disease (MELD) scores were observed, particularly at day 28.[5][7] The treatment also resulted in Lille scores below 0.45 in a high percentage of subjects, indicating a positive treatment response.[7]

Q3: What were the key mortality findings from the AHFIRM Phase 2b trial in patients with severe alcohol-associated hepatitis (AH)?

A3: The AHFIRM trial did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or the need for a liver transplant.[1][3] However, it did show clinically meaningful trends toward reduced 90-day mortality.[1][3] The 30 mg and 90 mg dose groups showed mortality reductions of approximately 41% and 35%, respectively, compared to the standard of care.[1][3] These reductions were more pronounced in the U.S. patient subgroup.[3][6]

Q4: Is this compound considered safe and well-tolerated?

A4: Yes, in clinical trials, this compound has been shown to be safe and well-tolerated.[1][3][7] There were no drug-related serious adverse events reported in the Phase 2a trial.[7] In the Phase 2b AHFIRM trial, the number of treatment-emergent adverse events was similar between the larsucosterol and placebo groups, with most adverse events being a consequence of the underlying liver disease.[1][6]

Data Presentation

Table 1: Summary of 90-Day Mortality or Liver Transplant Data from AHFIRM Phase 2b Trial

Treatment GroupNumber of Patients (n)DeathsLiver Transplants
Placebo (Standard of Care)103214
Larsucosterol (30 mg)10285
Larsucosterol (90 mg)102108

Data sourced from the AHFIRM Phase 2b clinical trial.[1]

Table 2: Summary of Liver Biomarker Changes in Phase 2a Trial for Alcohol-Associated Hepatitis

BiomarkerObservationTimepointSignificance
Serum Total Bilirubin Significant Reduction from BaselineDay 7 (Moderate AH)p < 0.05
Significant Reduction from BaselineDay 28 (Severe AH)p < 0.05
MELD Score Significant Reduction from BaselineDay 28 (Moderate AH)p < 0.05
Lille Score <0.45 in 89% of SubjectsDay 7N/A

Data sourced from a Phase 2a clinical trial.[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound in a Hepatocyte Model of Lipotoxicity

This protocol outlines a general procedure for evaluating the protective effects of this compound against fatty acid-induced lipotoxicity in a human hepatocyte cell line (e.g., HepG2).

1. Materials:

  • HepG2 cells
  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • This compound (stock solution prepared in a suitable vehicle, e.g., DMSO)
  • Palmitic acid and Oleic acid
  • Bovine Serum Albumin (BSA), fatty acid-free
  • Cell viability assay kit (e.g., MTT or PrestoBlue)
  • ELISA kits for relevant biomarkers (e.g., ALT, AST, TNF-α)
  • 96-well and 6-well cell culture plates

2. Cell Culture and Seeding:

  • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells into 96-well plates (for viability assays) or 6-well plates (for biomarker analysis) at a density of 1 x 10⁴ cells/well and 2 x 10⁵ cells/well, respectively. Allow cells to adhere for 24 hours.

3. Treatment:

  • Prepare a 2:1 molar ratio of oleic acid to palmitic acid complexed with BSA in serum-free DMEM to induce lipotoxicity.
  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2-4 hours.
  • After pre-treatment, add the fatty acid solution to the cells and co-incubate for 24 hours. Include vehicle controls and fatty acid-only controls.

4. Endpoint Analysis:

  • Cell Viability: Perform an MTT or PrestoBlue assay according to the manufacturer's instructions to assess cell viability.
  • Biomarker Analysis: Collect the cell culture supernatant. Centrifuge to remove debris. Use the supernatant to measure the levels of secreted ALT, AST, and inflammatory cytokines like TNF-α using commercially available ELISA kits.
  • Lipid Accumulation (Optional): Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

Protocol 2: General Procedure for Liver Enzyme and Bilirubin Assays

This protocol describes the general steps for measuring common liver biomarkers from serum or plasma samples.

1. Sample Preparation:

  • Collect blood samples and process them to obtain serum or plasma.
  • Store samples at -80°C until analysis to ensure stability.
  • On the day of the assay, thaw samples on ice.

2. Assay Procedure (using commercial colorimetric or enzymatic kits):

  • Follow the specific instructions provided with the commercial kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
  • Typically, the procedure involves:
  • Preparing reagents and standards as described in the kit manual.
  • Pipetting standards, controls, and samples into a 96-well plate.
  • Adding the reaction mixture/enzyme solution to each well.
  • Incubating the plate for the specified time and temperature.
  • Reading the absorbance at the specified wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the absorbance readings of the standards.
  • Calculate the concentration of the biomarkers in the samples by interpolating their absorbance values from the standard curve.
  • For enzyme activity, results are typically expressed in Units per Liter (U/L).

Mandatory Visualizations

Larsucosterol_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_pathways Cellular Pathways cluster_outcomes Physiological Outcomes larsucosterol Larsucosterol Sodium dnmt DNMTs (DNMT1, 3a, 3b) larsucosterol->dnmt Inhibits demethylation Promoter Demethylation genes Upregulation of Genes demethylation->genes stress Stress Response genes->stress survival Cell Survival genes->survival lipid Lipid Biosynthesis genes->lipid inflammation Reduced Inflammation stress->inflammation cell_survival Improved Cell Survival survival->cell_survival lipotoxicity Decreased Lipotoxicity lipid->lipotoxicity

Caption: Mechanism of action of this compound.

Experimental_Workflow start Experimental Setup (e.g., In Vitro Cell Model) treatment Treatment with This compound start->treatment incubation Incubation Period (e.g., 24-48 hours) treatment->incubation collection Sample Collection (Supernatant/Serum) incubation->collection assay Biomarker Assays (ALT, AST, Bilirubin, Cytokines) collection->assay analysis Data Analysis and Interpretation assay->analysis end Conclusion analysis->end

Caption: General experimental workflow for biomarker assessment.

DILI_Classification start Calculate R Value R = (ALT / ULN) / (ALP / ULN) decision R Value? start->decision hepatocellular Hepatocellular Injury decision->hepatocellular R >= 5 mixed Mixed Injury decision->mixed 2 < R < 5 cholestatic Cholestatic Injury decision->cholestatic R <= 2

Caption: Classification of Drug-Induced Liver Injury (DILI).

Troubleshooting Guide

Q: My ELISA results show high background noise. What should I do?

A: High background in an ELISA can be caused by several factors.[8]

  • Insufficient Washing: Ensure all wells are completely filled and aspirated during wash steps. Increase the number of washes.
  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal concentration.
  • Inadequate Blocking: Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient (typically 1-2 hours at room temperature or overnight at 4°C).
  • Cross-Reactivity: The detection antibody may be cross-reacting with other components. Run appropriate controls to test for this.[8]

Q: I am not observing the expected decrease in liver enzymes in my cell culture supernatant after treatment with this compound. Why might this be?

A: There are several potential reasons for this observation:

  • Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a significant protective effect. Perform a dose-response experiment to identify the optimal concentration range for your specific cell model and injury stimulus.
  • Timing of Treatment: The pre-treatment time may be too short for the drug to initiate its epigenetic effects. Try extending the pre-incubation period before adding the toxic stimulus.
  • Severity of Injury: The dose of the lipotoxic agent (e.g., palmitic acid) might be too high, causing overwhelming cell death that cannot be rescued by the treatment. Consider reducing the concentration of the injurious agent.
  • Cell Model Suitability: The chosen cell line may not be the most responsive model. Consider using primary hepatocytes or a different hepatic cell line.

Q: There is high variability between my sample replicates for ALT/AST assays. How can I improve consistency?

A: High variability often points to technical inconsistencies.

  • Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each replicate.
  • Reagent Mixing: Mix all reagents thoroughly before adding them to the wells. Ensure proper mixing within the wells after reagent addition, avoiding bubbles.
  • Incubation Conditions: Maintain a consistent incubation temperature and time for all plates. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer/media.
  • Sample Homogeneity: Ensure your samples (supernatant or serum) are properly mixed before aliquoting for the assay.

Q: My cell viability is low across all treatment groups, including the vehicle control. What is the likely cause?

A: This suggests a problem with the general cell culture conditions or the experimental setup.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and not over-confluent before starting the experiment.
  • Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final vehicle concentration is low (typically <0.1%) and consistent across all wells.
  • Media/Reagent Contamination: Check your media and reagents for any signs of bacterial or fungal contamination.
  • Incubator Conditions: Verify that the incubator's temperature, humidity, and CO₂ levels are correct.

References

Best practices for minimizing off-target effects of Larsucosterol Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Larsucosterol Sodium, focusing on best practices to minimize potential off-target effects and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator.[1][2] Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[3][4] By inhibiting these enzymes, larsucosterol reduces DNA hypermethylation, a process that can lead to the silencing of beneficial genes.[3] This modulation of gene expression is thought to underlie its therapeutic effects by improving cell survival, reducing inflammation, and decreasing lipotoxicity.[3][4]

Q2: Have off-target effects of this compound been observed in clinical trials?

Clinical trials of this compound have consistently demonstrated an excellent safety profile.[3][5] Treatment-emergent adverse events (TEAEs) in larsucosterol-treated groups have been comparable to those in placebo groups.[1][6] Most reported adverse events were attributable to the underlying hepatic disease being studied, with no drug-related serious adverse events reported.[5][7]

Q3: What are the potential, theoretical off-target effects of DNMT inhibitors like this compound?

While this compound has shown a favorable safety profile, it is important for researchers to be aware of the theoretical risks associated with DNMT inhibitors as a class. These can include:

  • Global Hypomethylation: Non-specific inhibition of DNMTs could potentially lead to genome-wide hypomethylation, which may affect genomic stability.[8]

  • Lack of Selectivity: While Larsucosterol inhibits DNMT1, DNMT3a, and DNMT3b, the precise selectivity profile and potential for off-target binding to other proteins have not been exhaustively detailed in publicly available literature. Non-nucleoside inhibitors are generally sought after to reduce the toxicity and improve the selectivity compared to nucleoside analogs.[8]

It is crucial to note that these are theoretical risks based on the broader class of DNMT inhibitors, and such effects have not been reported in the clinical development of this compound to date.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected Gene Expression Changes Off-target effects on gene promoters not directly related to the intended pathway.1. Confirm On-Target Activity: Use a positive control to ensure Larsucosterol is inhibiting DNMT activity as expected (e.g., methylation-specific PCR of a known target gene). 2. Dose-Response Analysis: Perform a dose-response curve to determine the minimal effective concentration and avoid using excessively high concentrations that may increase the likelihood of off-target effects. 3. Whole-Genome Bisulfite Sequencing: For in-depth analysis, consider performing whole-genome bisulfite sequencing to map methylation changes across the genome and identify potential off-target sites.
Cell Viability Issues at High Concentrations Although well-tolerated in vivo, very high concentrations in vitro could potentially lead to cellular stress or toxicity.1. Determine IC50 and Optimal Concentration: Conduct a cell viability assay (e.g., MTT, trypan blue) to determine the half-maximal inhibitory concentration (IC50) and establish a working concentration well below toxic levels. 2. Optimize Treatment Duration: Shorten the incubation time with Larsucosterol to the minimum required to observe the desired effect.
Inconsistent Results Between Experiments Variability in experimental conditions, cell passage number, or reagent quality.1. Standardize Protocols: Ensure consistent cell culture conditions, including media, supplements, and cell density. 2. Use Low-Passage Cells: Use cells with a consistent and low passage number to minimize genetic drift and changes in methylation patterns. 3. Aliquot Reagents: Aliquot this compound upon receipt to avoid repeated freeze-thaw cycles that could affect its stability and potency.

Data Presentation

Summary of Safety Data from Clinical Trials
Trial Phase Population Key Safety Findings Reference
Phase 2b (AHFIRM)Severe Alcohol-Associated Hepatitis- Fewer treatment-emergent adverse events (TEAEs) in larsucosterol arms compared to standard of care.- No meaningful differences in serious adverse events between groups; none attributed to larsucosterol.[3][6][9]
Phase 2aAlcohol-Associated Hepatitis- Well-tolerated at all three doses (30, 90, and 150 mg).- No drug-related serious adverse events or early terminations due to treatment.[5][7][10]
Phase 1bMetabolic Dysfunction-Associated Steatohepatitis (MASH)- Well-tolerated in all subjects.- No drug-related serious adverse events reported.[11]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound acts as a DNA methyltransferase (DNMT) inhibitor. This leads to the demethylation of CpG islands in gene promoter regions, subsequently modulating the expression of genes involved in various cellular processes.

Larsucosterol_Mechanism Larsucosterol This compound DNMTs DNMT1, DNMT3a, DNMT3b Larsucosterol->DNMTs Inhibits Cellular_Processes Modulation of Gene Expression (Stress Response, Cell Survival, Lipid Biosynthesis) Larsucosterol->Cellular_Processes Promotes DNA_Hypermethylation DNA Hypermethylation DNMTs->DNA_Hypermethylation Causes Gene_Silencing Gene Silencing (e.g., Tumor Suppressor Genes) DNA_Hypermethylation->Gene_Silencing Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow: Investigating Off-Target Effects

The following workflow outlines a general approach for assessing potential off-target effects of this compound in a research setting.

Off_Target_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Analysis cluster_2 Phase 3: Validation A Cell Line Selection (Relevant to Disease Model) B Dose-Response Assay (Determine IC50 and Optimal Concentration) A->B C Positive Control for DNMT Inhibition (e.g., Methylation-Specific PCR) B->C D Whole-Genome Bisulfite Sequencing C->D F Bioinformatic Analysis (Identify Differentially Methylated Regions and Correlate with Gene Expression) D->F E RNA Sequencing (Transcriptome-wide Expression Analysis) E->F G Validation of Off-Target Gene Expression (e.g., qRT-PCR) F->G H Functional Assays for Off-Target Pathways G->H Troubleshooting_Logic Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Reagents Verify Reagent Quality and Concentration Check_Protocol->Check_Reagents No Deviations Dose_Response Is the Concentration Optimal? Check_Reagents->Dose_Response Reagents OK On_Target_Effect Confirm On-Target DNMT Inhibition Dose_Response->On_Target_Effect Yes Consult Consult Literature for Similar Findings Dose_Response->Consult No Off_Target Consider Potential Off-Target Effects On_Target_Effect->Off_Target Confirmed Off_Target->Consult

References

Technical Support Center: Method Refinement for Long-Term Studies with Larsucosterol Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larsucosterol Sodium (also known as DUR-928) in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S), an endogenous sulfated oxysterol. It functions as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2] This inhibition leads to reduced DNA hypermethylation, which in turn modulates the expression of genes involved in various cellular processes, including stress responses, cell death and survival, and lipid biosynthesis.[1][2] The ultimate effects of these changes are improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

Q3: In which experimental models has Larsucosterol been evaluated?

Larsucosterol has been assessed in various preclinical and clinical settings. In vitro studies have utilized cell lines such as HepG2 cells.[3] In vivo animal studies have included mouse models of nonalcoholic fatty liver disease (NAFLD).[3] Clinically, Larsucosterol has been extensively studied in human subjects for conditions like alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[4]

Q4: What is the clinical formulation of this compound?

In clinical trials, this compound has been administered as a sterile injectable solution. The formulation consists of 30 mg/mL of this compound in a solution containing 240 mg/mL of hydroxypropyl betadex.[3] For intravenous infusion, this stock solution is further diluted in sterile saline or 5% dextrose.[3]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Media

  • Possible Cause: The concentration of this compound may be too high for the aqueous buffer being used. While the sodium salt improves water solubility, it is still a lipophilic molecule.

  • Troubleshooting Steps:

    • Use a Co-solvent: For in vitro experiments, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

    • Incorporate a Solubilizing Agent: Similar to the clinical formulation, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPBCD) can significantly enhance the aqueous solubility of Larsucosterol.

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve the compound. However, be cautious with temperature-sensitive experiments.

    • pH Adjustment: Check the pH of your buffer. The solubility of Larsucosterol may be pH-dependent.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Possible Cause: This could be due to a variety of factors, including compound degradation, improper dosage, or interactions with other components in the experimental system.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: As a best practice, always use freshly prepared solutions of this compound for your experiments to minimize the impact of any potential degradation.

    • Verify Concentration: If possible, analytically verify the concentration of your stock solution.

    • Evaluate Vehicle Effects: Always include a vehicle control in your experiments to ensure that the solvent used to dissolve Larsucosterol is not contributing to the observed effects.

    • Check for Interactions: Be aware of potential interactions with other treatments or components in your cell culture media or animal diet.

Issue 3: Difficulty in Quantifying this compound or its Metabolites

  • Possible Cause: The concentration of Larsucosterol in your samples may be below the detection limit of your assay, or there may be interfering substances.

  • Troubleshooting Steps:

    • Utilize a Sensitive Analytical Method: A validated high-performance liquid chromatography/mass spectrometry (HPLC/MS) method is recommended for the quantification of Larsucosterol in biological matrices like plasma.[4]

    • Incorporate Solid-Phase Extraction (SPE): To concentrate the analyte and remove interfering substances from your samples prior to HPLC/MS analysis, use a solid-phase extraction step.[4]

    • Optimize Extraction and Chromatography Conditions: Ensure that your extraction solvent and chromatography mobile phase are optimized for the recovery and separation of Larsucosterol.

Data Presentation

Table 1: Summary of this compound Clinical Trials in Alcohol-Associated Hepatitis (AH)

Trial PhaseNumber of PatientsDoses AdministeredKey Efficacy EndpointsKey Safety Findings
Phase 2a 1930 mg, 90 mg, 150 mg (IV)100% survival at 28 days; Reduction in Lille scores, serum bilirubin, and MELD scores.Well-tolerated with no drug-related serious adverse events.[3][5]
Phase 2b (AHFIRM) 30730 mg, 90 mg (IV)Did not meet primary endpoint of 90-day mortality or liver transplant. Showed trends in reducing 90-day mortality.[6]Safe and well-tolerated, with adverse events similar to placebo.[6]

Table 2: Key Pharmacokinetic and Efficacy Data from Phase 2a Study in AH

ParameterModerate AHSevere AH
Drug Exposure Not affected by disease severity and was dose-proportional.Not affected by disease severity and was dose-proportional.
Lille Score <0.45 at Day 7 89% of all patients with day 7 samples.89% of all patients with day 7 samples.
Serum Bilirubin Reduction Statistically significant reduction from baseline at day 7.Statistically significant reduction from baseline at day 28.
MELD Score Reduction Statistically significant reduction from baseline at day 28.Reduction from baseline at day 28 (not statistically significant).

Experimental Protocols

1. Quantification of Larsucosterol in Plasma

This protocol is based on the methodology described in clinical trial reports.

  • Sample Preparation:

    • Collect plasma samples at designated time points.

    • Perform a solid-phase extraction (SPE) to isolate Larsucosterol from the plasma matrix.

  • Analytical Method:

    • Utilize a validated high-performance liquid chromatography/mass spectrometry (HPLC/MS) method.

    • The calibration range of the method should be established to cover the expected concentrations in the samples (e.g., 2–500 ng/mL as used in a Phase 2a study).[4]

  • Data Analysis:

    • Quantify the concentration of Larsucosterol by comparing the peak area of the analyte in the sample to a standard curve.

2. In Vitro Assessment of Larsucosterol in HepG2 Cells

This protocol is based on published in vitro studies.[3]

  • Cell Culture:

    • Culture HepG2 cells in appropriate media and conditions.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the HepG2 cells with varying concentrations of Larsucosterol (e.g., 0-25 µM) for a specified duration (e.g., 6-8 hours).

  • Endpoint Analysis:

    • Analyze relevant endpoints such as changes in gene expression (e.g., HMG-CoA reductase mRNA levels) or protein levels (e.g., SREBP-1).

Mandatory Visualization

Larsucosterol_Mechanism_of_Action cluster_epigenetic Epigenetic Regulation cluster_pathways Downstream Cellular Pathways Cellular Stress Cellular Stress Increased DNMTs Increased DNMTs (DNMT1, 3a, 3b) Cellular Stress->Increased DNMTs DNA Hypermethylation DNA Hypermethylation Increased DNMTs->DNA Hypermethylation Modulated Gene Expression Modulated Gene Expression Gene Silencing Gene Silencing DNA Hypermethylation->Gene Silencing Larsucosterol Larsucosterol Sodium Larsucosterol->Increased DNMTs Inhibits Cell Signaling Pathways Cell Signaling Pathways Modulated Gene Expression->Cell Signaling Pathways Affects Cellular Outcomes Improved Cell Survival Reduced Inflammation Decreased Lipotoxicity Cell Signaling Pathways->Cellular Outcomes Leads to Experimental_Workflow_Larsucosterol_Quantification start Start: Plasma Sample Collection spe Solid-Phase Extraction (SPE) start->spe hplc_ms HPLC/MS Analysis spe->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis end End: Larsucosterol Concentration data_analysis->end

References

Validation & Comparative

Validating the Epigenetic Effects of Larsucosterol Sodium in Alcoholic Hepatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the mechanism of action of novel therapeutics is paramount. Larsucosterol sodium, an epigenetic modulator, has emerged as a potential treatment for alcohol-associated hepatitis (AH), a condition with high mortality and no FDA-approved therapies. This guide provides a comparative analysis of Larsucosterol, focusing on its epigenetic effects, and contrasts it with the current standard of care, corticosteroids.

Mechanism of Action: An Epigenetic Approach

Larsucosterol is an endogenous sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4] In alcoholic hepatitis, there is an observed increase in the expression of DNMTs, leading to aberrant DNA hypermethylation.[5] This hypermethylation results in the silencing of genes crucial for cellular survival, stress response, and lipid metabolism, thereby contributing to the pathophysiology of AH.[1][6][7]

Larsucosterol is proposed to counteract this by inhibiting DNMTs, leading to a reduction in DNA hypermethylation.[6][8] This, in turn, is expected to restore the expression of protective genes, leading to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3][4]

In contrast, corticosteroids, the current mainstay of treatment for severe AH, exert their effects primarily through the glucocorticoid receptor. Their mechanism in AH is thought to involve the suppression of inflammatory and immune-mediated liver destruction.[9] However, their efficacy is limited, and they do not address the underlying epigenetic dysregulation characteristic of AH.[10][11] There is a lack of evidence to suggest that corticosteroids have a direct, beneficial epigenetic effect in the context of AH.

Signaling Pathway of Larsucosterol

The proposed mechanism of Larsucosterol involves the modulation of multiple downstream signaling pathways. By inhibiting DNMTs, Larsucosterol is thought to influence gene expression related to cellular stress responses, apoptosis, and lipid biosynthesis. A simplified representation of this pathway is provided below.

Larsucosterol_Pathway cluster_0 Alcoholic Hepatitis Pathophysiology cluster_1 Larsucosterol Intervention Alcohol_Abuse Chronic Alcohol Abuse DNMT_up Increased DNMT1, DNMT3a, DNMT3b Alcohol_Abuse->DNMT_up Hypermethylation DNA Hypermethylation DNMT_up->Hypermethylation Gene_Silencing Silencing of Protective Genes (Lipid Metabolism, Cell Survival) Hypermethylation->Gene_Silencing Cellular_Dysfunction Cellular Dysfunction, Inflammation, Cell Death Gene_Silencing->Cellular_Dysfunction Larsucosterol This compound DNMT_inhibition Inhibition of DNMTs Larsucosterol->DNMT_inhibition DNMT_inhibition->DNMT_up Demethylation Reduced DNA Hypermethylation DNMT_inhibition->Demethylation Gene_Expression Restored Gene Expression (Cell Survival, Anti-inflammatory) Demethylation->Gene_Expression Improved_Outcome Improved Cell Survival, Reduced Inflammation Gene_Expression->Improved_Outcome

Proposed signaling pathway of Larsucosterol in Alcoholic Hepatitis.

Clinical Trial Data

The primary clinical evidence for Larsucosterol in AH comes from the Phase 2b AHFIRM trial. This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of Larsucosterol in patients with severe AH. While the trial did not meet its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplant, it did show a clinically meaningful trend towards reduced mortality.[1][12]

Outcome (90-Day Mortality)Placebo (Standard of Care)Larsucosterol (30 mg)Larsucosterol (90 mg)
Overall Population 24.3% (25/103)14.7% (15/102)16.7% (17/102)
Mortality Reduction vs Placebo-41% (p=0.070)35% (p=0.126)
U.S. Patient Population (76% of total) 27.3% (21/77)11.0% (8/73)13.0% (10/77)
Mortality Reduction vs Placebo (U.S.)-57% (p=0.014)58% (p=0.008)

Data from the Phase 2b AHFIRM trial.[1][8]

In comparison, the efficacy of corticosteroids in AH has been debated. A large trial, STOPAH, failed to show a 90-day survival benefit for corticosteroids.[7] While some studies and meta-analyses suggest a short-term survival benefit in severe AH, the long-term benefits are not well-established, and a significant proportion of patients do not respond to corticosteroid treatment.[9][10][13]

Experimental Protocols

Validating the epigenetic effects of Larsucosterol would involve analyzing patient samples from clinical trials. While specific, detailed protocols from the AHFIRM trial are not publicly available, the following represents a standard workflow for such an analysis.

General Experimental Workflow for Epigenetic Analysis

Experimental_Workflow cluster_0 Patient Samples cluster_1 Nucleic Acid Extraction cluster_2 Epigenetic & Transcriptomic Analysis cluster_3 Data Analysis & Validation Sample_Collection Liver Biopsy or Blood Samples (Baseline & Post-treatment) DNA_RNA_Extraction DNA and RNA Extraction Sample_Collection->DNA_RNA_Extraction Bisulfite_Sequencing Whole-Genome or Targeted Bisulfite Sequencing (for DNA methylation) DNA_RNA_Extraction->Bisulfite_Sequencing DNA RNA_Seq RNA-Sequencing (for gene expression) DNA_RNA_Extraction->RNA_Seq RNA Bioinformatics Bioinformatic Analysis: - Differentially Methylated Regions - Differentially Expressed Genes Bisulfite_Sequencing->Bioinformatics RNA_Seq->Bioinformatics Pathway_Analysis Pathway Enrichment Analysis Bioinformatics->Pathway_Analysis Validation Validation (e.g., qPCR, Pyrosequencing) Pathway_Analysis->Validation

A typical workflow for epigenetic and transcriptomic analysis in a clinical trial.

1. Sample Collection: Liver biopsies or peripheral blood mononuclear cells (PBMCs) would be collected from patients at baseline (before treatment) and at one or more time points after treatment with Larsucosterol or a comparator (placebo/corticosteroids).

2. Nucleic Acid Extraction: DNA and RNA would be extracted from the collected samples using standardized kits.

3. DNA Methylation Analysis:

  • Method: Whole-genome bisulfite sequencing (WGBS) or a targeted methylation sequencing approach would be used.
  • Protocol:
  • Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
  • The treated DNA is then amplified via PCR.
  • The amplified library is sequenced using a next-generation sequencing platform.
  • Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined.

4. Gene Expression Analysis:

  • Method: RNA-Sequencing (RNA-Seq).
  • Protocol:
  • RNA is reverse-transcribed to complementary DNA (cDNA).
  • The cDNA is fragmented and ligated with sequencing adapters.
  • The resulting library is sequenced.
  • Sequencing reads are mapped to a reference transcriptome to quantify the expression level of each gene.

5. Bioinformatic Analysis: The sequencing data would be analyzed to identify differentially methylated regions (DMRs) and differentially expressed genes (DEGs) between the Larsucosterol-treated group and the comparator group.

6. Pathway Analysis: DMRs and DEGs would be used in pathway enrichment analysis to identify the biological pathways that are significantly modulated by Larsucosterol.

Conclusion

This compound represents a novel therapeutic approach for alcoholic hepatitis by targeting the underlying epigenetic dysregulation, a mechanism distinct from that of corticosteroids. While the Phase 2b AHFIRM trial did not achieve statistical significance on its primary endpoint, the observed trends in mortality reduction, particularly in the U.S. patient population, are promising and warrant further investigation in a Phase 3 trial.[1][14]

For the research community, the key differentiator of Larsucosterol is its targeted epigenetic mechanism. Future publications from clinical trials providing quantitative data on the changes in DNA methylation and gene expression in response to Larsucosterol will be crucial for fully validating its mechanism of action and for providing a more direct comparison to other therapeutic modalities. The lack of publicly available, detailed epigenetic data from human trials currently limits a direct quantitative comparison with alternatives. However, the preclinical data and the proposed mechanism provide a strong rationale for its continued development.[1][6]

References

A Comparative Analysis of Larsucosterol Sodium and Other DNMT Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the mechanisms, efficacy, and experimental evaluation of emerging and established DNA methyltransferase inhibitors.

In the rapidly evolving landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors have carved out a significant niche, particularly in oncology and increasingly in other therapeutic areas. This guide provides a comparative analysis of Larsucosterol Sodium, a novel endogenous epigenetic regulator, against established DNMT inhibitors, primarily the FDA-approved nucleoside analogs Azacitidine and Decitabine. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, supporting experimental data, and relevant methodologies.

Introduction to DNMT Inhibition

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. The enzymes responsible for this process, DNA methyltransferases (DNMTs), are often dysregulated in various diseases, leading to aberrant hypermethylation and silencing of tumor suppressor genes and other critical cellular pathways.[1] DNMT inhibitors aim to reverse this process, restoring normal gene expression and cellular function.

This compound is an endogenous sulfated oxysterol that acts as an epigenetic modulator by inhibiting DNMTs, including DNMT1, DNMT3a, and DNMT3b.[2][3] It is currently being investigated for its therapeutic potential in liver diseases and other conditions.[4] Azacitidine and Decitabine are synthetic nucleoside analogs that, upon incorporation into DNA, covalently trap and deplete DNMT enzymes, leading to DNA hypomethylation.[5][6] These drugs are established treatments for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[5]

Comparative Performance and Efficacy

A direct head-to-head comparison of the in vitro potency of these inhibitors is challenging due to the lack of publicly available standardized IC50 data under identical experimental conditions. However, their efficacy has been evaluated in various preclinical and clinical settings, providing insights into their relative performance.

FeatureThis compoundAzacitidineDecitabine
Mechanism of Action Endogenous epigenetic regulator; inhibits DNMT1, DNMT3a, and DNMT3b activity.[2][3]Nucleoside analog; incorporates into RNA and DNA, traps DNMTs leading to their degradation and DNA hypomethylation.[5][7]Deoxy-nucleoside analog; incorporates into DNA, traps DNMTs leading to their degradation and DNA hypomethylation.[6]
Primary Therapeutic Area Alcohol-associated Hepatitis (AH), Metabolic dysfunction-associated steatohepatitis (MASH).[4][8]Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML).[5]Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML).[6]
Clinical Efficacy (Select Data) Phase 2b trial in severe AH showed a 41% reduction in 90-day mortality with the 30 mg dose and a 35% reduction with the 90 mg dose compared to placebo.[9]In a randomized controlled trial for MDS, Azacitidine treatment resulted in significantly higher response rates, improved quality of life, reduced risk of leukemic transformation, and improved survival compared with supportive care.[10]In a study of elderly patients with advanced MDS, reduced-intensity conditioning HSCT resulted in a significantly improved event-free survival in comparison with continuous 5-aza therapy.[11]
Reported Side Effects Well-tolerated in clinical trials with fewer treatment-emergent adverse events compared to standard of care in AH.[2]Anemia, neutropenia, thrombocytopenia. Can cause severe fetal damage.[7]Similar to Azacitidine, with a notable risk of myelosuppression.

Signaling Pathways

The downstream effects of DNMT inhibition are mediated through the reactivation of silenced genes, which in turn modulate various signaling pathways.

This compound Signaling Pathway

Larsucosterol has been shown to upregulate genes involved in the MAPK, PI3K, and calcium-AMPK signaling pathways. This leads to decreased lipid biosynthesis and enhanced cell survival.

Larsucosterol_Signaling Larsucosterol This compound DNMT1 DNMT1 Inhibition Larsucosterol->DNMT1 Demethylation DNA Demethylation DNMT1->Demethylation Gene_Upregulation Gene Upregulation Demethylation->Gene_Upregulation MAPK MAPK Pathway Gene_Upregulation->MAPK PI3K PI3K Pathway Gene_Upregulation->PI3K Ca_AMPK Calcium-AMPK Pathway Gene_Upregulation->Ca_AMPK Cell_Survival Enhanced Cell Survival MAPK->Cell_Survival PI3K->Cell_Survival Lipid_Biosynthesis Decreased Lipid Biosynthesis Ca_AMPK->Lipid_Biosynthesis Azacitidine_Signaling Azacitidine Azacitidine DNA_Incorporation Incorporation into DNA/RNA Azacitidine->DNA_Incorporation DNMT_Trapping DNMT Trapping & Degradation DNA_Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation (e.g., p53) Hypomethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis Decitabine_Signaling Decitabine Decitabine DNA_Incorporation Incorporation into DNA Decitabine->DNA_Incorporation DNMT_Trapping DNMT Trapping & Degradation DNA_Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation Apoptosis_Induction Induction of Apoptosis Hypomethylation->Apoptosis_Induction ROS_Generation ROS Generation Apoptosis_Induction->ROS_Generation Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Modulation Apoptosis_Induction->PI3K_AKT_mTOR DNMT1_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Detection cluster_readout Readout Coat_Plate 1. Coat 96-well plate with DNMT1 substrate DNA Wash_Plate1 2. Wash wells Coat_Plate->Wash_Plate1 Add_Inhibitor 3. Add test inhibitor and DNMT1 enzyme Wash_Plate1->Add_Inhibitor Incubate 4. Incubate to allow methylation reaction Add_Inhibitor->Incubate Wash_Plate2 5. Wash wells Incubate->Wash_Plate2 Add_Antibody 6. Add primary antibody (anti-5-methylcytosine) Wash_Plate2->Add_Antibody Incubate_Ab1 7. Incubate Add_Antibody->Incubate_Ab1 Wash_Plate3 8. Wash wells Incubate_Ab1->Wash_Plate3 Add_Secondary_Ab 9. Add HRP-conjugated secondary antibody Wash_Plate3->Add_Secondary_Ab Incubate_Ab2 10. Incubate Add_Secondary_Ab->Incubate_Ab2 Wash_Plate4 11. Wash wells Incubate_Ab2->Wash_Plate4 Add_Substrate 12. Add HRP substrate Wash_Plate4->Add_Substrate Read_Absorbance 13. Read absorbance at 450 nm Add_Substrate->Read_Absorbance Calculate_Inhibition 14. Calculate % inhibition Read_Absorbance->Calculate_Inhibition Pyrosequencing_Workflow cluster_sample_prep Sample Preparation cluster_pcr PCR & Sequencing cluster_analysis Data Analysis DNA_Extraction 1. Genomic DNA Extraction Bisulfite_Conversion 2. Sodium Bisulfite Treatment DNA_Extraction->Bisulfite_Conversion PCR_Amplification 3. PCR Amplification of Target Region Bisulfite_Conversion->PCR_Amplification Pyrosequencing 4. Pyrosequencing Reaction PCR_Amplification->Pyrosequencing Pyrogram_Analysis 5. Pyrogram Analysis Pyrosequencing->Pyrogram_Analysis Quantification 6. Quantification of Methylation Percentage Pyrogram_Analysis->Quantification

References

A Comparative Analysis of Larsucosterol Sodium and Corticosteroids for the Treatment of Alcoholic Hepatitis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Alcoholic Hepatitis (AH) is a severe inflammatory liver condition with high short-term mortality and limited therapeutic options.[1] For decades, corticosteroids have been the mainstay of treatment for severe AH, despite inconsistent evidence of their efficacy and concerns about their safety profile.[2][3][4] Recently, Larsucosterol Sodium, a novel epigenetic modulator, has emerged as a potential therapeutic alternative, showing promising signals in clinical trials.[5][6] This guide provides a comprehensive comparison of the efficacy, mechanism of action, and safety of this compound versus corticosteroids in the treatment of AH, supported by available experimental data.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches of this compound and corticosteroids in AH are fundamentally different, targeting distinct cellular and molecular pathways.

This compound: Epigenetic Modulation

This compound acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[5][7] In AH, there is dysregulated DNA hypermethylation, which silences genes crucial for cell survival, stress response, and lipid metabolism.[4][7] By inhibiting DNMTs, Larsucosterol reduces this hypermethylation, thereby modulating gene expression to:

  • Improve cell survival

  • Reduce inflammation

  • Decrease lipotoxicity[7][8]

This targeted epigenetic modulation represents a novel approach to treating AH by addressing the underlying molecular pathology.

Larsucosterol_Mechanism cluster_cell Hepatocyte Larsucosterol This compound DNMTs DNA Methyltransferases (DNMT1, DNMT3a, 3b) Larsucosterol->DNMTs Inhibits ImprovedFunction Improved Cell Survival Reduced Inflammation Decreased Lipotoxicity Larsucosterol->ImprovedFunction Promotes Hypermethylation DNA Hypermethylation DNMTs->Hypermethylation Promotes GeneSilencing Gene Silencing Hypermethylation->GeneSilencing Leads to CellDysfunction Cellular Dysfunction (Inflammation, Lipotoxicity, Cell Death) GeneSilencing->CellDysfunction Results in

Figure 1: Mechanism of Action of this compound.

Corticosteroids: Broad Anti-inflammatory Effects

Corticosteroids, such as prednisolone, exert their effects by suppressing the inflammatory and immune responses that drive liver injury in AH.[2][9] Their primary mechanisms include:

  • Inhibiting the production of pro-inflammatory cytokines like TNF-alpha, IL-6, and IL-8.[10]

  • Increasing the production of anti-inflammatory cytokines like IL-10.[10]

  • Suppressing immune-mediated hepatic destruction.[2]

While effective in reducing inflammation, this broad immunosuppression is also responsible for their significant side effects, most notably an increased risk of infections.[9][10]

Corticosteroid_Mechanism cluster_immune Immune Response in AH Corticosteroids Corticosteroids ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Corticosteroids->ProInflammatory Inhibits AntiInflammatory Anti-inflammatory Cytokines (IL-10) Corticosteroids->AntiInflammatory Promotes Suppression Broad Immunosuppression Corticosteroids->Suppression Inflammation Hepatic Inflammation and Injury ProInflammatory->Inflammation Drives AntiInflammatory->Inflammation Reduces

Figure 2: Mechanism of Action of Corticosteroids.

Clinical Efficacy: A Head-to-Head Comparison of Trial Data

Direct comparative trials between this compound and corticosteroids are not yet available. The following tables summarize key efficacy data from major clinical trials for each drug.

This compound: Key Clinical Trial Data (AHFIRM Phase 2b)

The AHFIRM trial was a Phase 2b, randomized, double-blind, placebo-controlled study evaluating the safety and efficacy of Larsucosterol in patients with severe AH.[11] The placebo arm consisted of standard of care (SOC), which could include corticosteroids at the investigator's discretion.[7][11]

Endpoint Placebo (SOC) Larsucosterol 30 mg Larsucosterol 90 mg p-value
90-Day Mortality or Liver Transplant (Primary) 25/103 (24.3%)15/102 (14.7%)17/102 (16.7%)Not Statistically Significant
90-Day Mortality (Key Secondary) 25/103 (24.3%)15/102 (14.7%)17/102 (16.7%)0.070 (30mg vs Placebo)
90-Day Mortality Reduction vs. Placebo -41%35%-
90-Day Mortality (U.S. Patients) 21/77 (27.3%)8/73 (11.0%)10/77 (13.0%)0.014 (30mg vs Placebo)
90-Day Mortality Reduction (U.S. Patients) -57%58%-

Data sourced from the AHFIRM Phase 2b trial results.[5][6][12][13]

Corticosteroids: Summary of Key Clinical Trial Data

The efficacy of corticosteroids in AH has been evaluated in numerous trials over several decades, with conflicting results.

Trial / Meta-analysis Key Findings
Maddrey et al. (1978) Corticosteroid therapy significantly decreased early mortality (p < 0.05).[14]
STOPAH Trial Failed to show a 90-day survival benefit for prednisolone compared to placebo.[1]
Cochrane Meta-analysis (2017) Found no benefit of steroids on 3-month mortality.[3]
Mathurin et al. Meta-analysis Corticosteroids improve 28-day survival in patients with severe AH (79.97% vs 65.7% for placebo, p=0.0005).[15]

Experimental Protocols: A Closer Look at the Methodologies

Understanding the design of the key clinical trials is crucial for interpreting their results.

AHFIRM Trial (Larsucosterol)

AHFIRM_Workflow cluster_protocol AHFIRM Phase 2b Trial Protocol Enrollment Enrollment: 307 Patients with Severe AH Randomization Randomization (1:1:1) Enrollment->Randomization Arm1 Arm 1: Placebo + SOC* Randomization->Arm1 Arm2 Arm 2: Larsucosterol 30mg IV Randomization->Arm2 Arm3 Arm 3: Larsucosterol 90mg IV Randomization->Arm3 Dosing Second dose at 72h if hospitalized Arm1->Dosing note *SOC could include corticosteroids at investigator's discretion. Arm1->note Arm2->Dosing Arm3->Dosing FollowUp Follow-up for 90 days Dosing->FollowUp PrimaryEndpoint Primary Endpoint: 90-Day Mortality or Liver Transplant FollowUp->PrimaryEndpoint SecondaryEndpoint Key Secondary Endpoint: 90-Day Survival FollowUp->SecondaryEndpoint

Figure 3: AHFIRM Phase 2b Trial Workflow.

AHFIRM Trial Protocol Summary:

  • Design: A Phase 2b, randomized, double-blind, placebo-controlled, international, multi-center study.[11]

  • Participants: 307 patients with severe alcohol-associated hepatitis.[12]

  • Intervention: Patients were randomized to receive either Larsucosterol (30 mg or 90 mg) or a placebo, administered intravenously. A second dose was given after 72 hours if the patient remained hospitalized. All patients received supportive care as determined by the investigators.[12][13]

  • Primary Endpoint: 90-day mortality or liver transplant rate.[12][13]

  • Secondary Endpoint: 90-day survival.[12][13]

STOPAH Trial (Corticosteroids)

The Steroids or Pentoxifylline for Alcoholic Hepatitis (STOPAH) trial was a large, multi-center, double-blind, randomized trial.

STOPAH Trial Protocol Summary:

  • Design: A large, multi-center, randomized, double-blind, 2x2 factorial trial.

  • Participants: Over 1000 patients with severe alcoholic hepatitis.[10]

  • Intervention: Patients were randomized to one of four groups:

    • Placebo for prednisolone and placebo for pentoxifylline.

    • Prednisolone and placebo for pentoxifylline.

    • Pentoxifylline and placebo for prednisolone.

    • Prednisolone and pentoxifylline.

  • Primary Endpoint: 28-day mortality.

  • Secondary Endpoints: Mortality at 90 days and 1 year.

Safety and Tolerability

This compound: In the AHFIRM trial, Larsucosterol was found to be safe and well-tolerated.[5] The number of treatment-emergent adverse events (TEAEs) was similar between the Larsucosterol groups and the placebo group, with most adverse events being attributable to the underlying liver disease.[12][13] This favorable safety profile, particularly the lack of increased infection risk, is a significant potential advantage over corticosteroids.[8]

Corticosteroids: The use of corticosteroids is associated with a number of well-documented side effects, the most concerning of which in the context of AH is an increased risk of infection.[9][10] Other adverse events include hyperglycemia, gastrointestinal bleeding, and neuropsychiatric effects.[4][15] The Lille score is often used to identify patients who are not responding to corticosteroids after 7 days, in whom the treatment is typically discontinued to avoid further adverse events.[9][10]

Conclusion and Future Outlook

The current landscape of AH treatment is characterized by a significant unmet need for safe and effective therapies. While corticosteroids have been a long-standing treatment option, their efficacy remains controversial, and their use is limited by a significant risk of adverse events.[3][4]

This compound, with its novel epigenetic mechanism of action, has shown a clinically meaningful trend towards reducing 90-day mortality in patients with severe AH, particularly in the U.S. patient population of the AHFIRM trial.[5][6] Although the primary endpoint of the Phase 2b trial was not met, the promising mortality data and favorable safety profile have led to FDA Fast Track and Breakthrough Therapy designations, paving the way for a Phase 3 registrational trial.[6][7][16]

For researchers and drug development professionals, Larsucosterol represents a promising new avenue of investigation in a disease with a dire prognosis. Future head-to-head comparative trials will be essential to definitively establish the efficacy and safety of Larsucosterol relative to corticosteroids and to determine its ultimate place in the treatment paradigm for alcoholic hepatitis.

References

A Comparative Analysis of Larsucosterol Sodium Phase 2a and 2b Clinical Trials in Alcohol-Associated Hepatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Phase 2a and Phase 2b (AHFIRM) clinical trial data for Larsucosterol Sodium in the treatment of Alcohol-Associated Hepatitis (AH). The information is intended for an audience with expertise in clinical research and drug development, offering a comprehensive overview of the available data to inform further research and development efforts.

Executive Summary

Larsucosterol is an endogenous epigenetic modulator that has been investigated for the treatment of severe alcohol-associated hepatitis (AH), a life-threatening condition with no FDA-approved therapies.[1][2] It functions by inhibiting DNA methyltransferases (DNMTs), which leads to the modulation of gene expression involved in cellular stress responses, survival, and lipid biosynthesis.[3][4] This guide synthesizes the publicly available data from the Phase 2a and the larger, randomized Phase 2b (AHFIRM) clinical trials to provide a clear, comparative overview of the drug's safety and efficacy signals.

Data Presentation: Quantitative Comparison of Trial Data

The following tables summarize the key quantitative data from the this compound Phase 2a and Phase 2b clinical trials.

Table 1: Trial Design and Demographics

ParameterPhase 2a TrialPhase 2b (AHFIRM) Trial
Official Title Safety, Pharmacokinetics, & Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-associated HepatitisA Phase 2b Study in Subjects With Alcoholic Hepatitis to Evaluate Safety and Efficacy of DUR-928 Treatment (AHFIRM)
ClinicalTrials.gov ID NCT03432260, NCT01809132, NCT02655510[5]NCT04563026[3]
Study Design Open-label, dose-escalation, multi-center[5]Randomized, double-blind, placebo-controlled, international, multi-center[6][7]
Patient Population 19 patients with moderate to severe AH[5][8]307 patients with severe AH[6]
Dosage Arms 30 mg, 90 mg, 150 mg intravenous infusions[5]Placebo, 30 mg Larsucosterol, 90 mg Larsucosterol[6]
Primary Endpoint Safety and pharmacokinetics[5]90-day incidence of mortality or liver transplantation[6][9]
Key Secondary Endpoint Efficacy signals (Lille score, MELD score, serum bilirubin)[5]90-day survival[6][9]

Table 2: Efficacy Outcomes

Efficacy EndpointPhase 2a Trial ResultsPhase 2b (AHFIRM) Trial Results
Mortality 100% survival at 28 days (n=19)[8]Overall Population: - 30 mg: 41% reduction in 90-day mortality vs. placebo (p=0.070)[6]- 90 mg: 35% reduction in 90-day mortality vs. placebo (p=0.126)[6]US Population (76% of patients): - 30 mg: 57% reduction in 90-day mortality vs. placebo (p=0.014)[6]- 90 mg: 58% reduction in 90-day mortality vs. placebo (p=0.008)[6]
Mortality or Liver Transplant (Primary Endpoint) Not a primary endpoint.Did not achieve statistical significance for either dose compared to placebo.[6]
Lille Score Statistically significantly lower (p < 0.01) at day 7 in severe AH patients (30mg & 90mg doses) compared to a contemporaneous study with standard of care.[5][10]Not reported as a primary or key secondary endpoint.
MELD Score Reductions from baseline observed at Day 7 and Day 28.[1]Not reported as a primary or key secondary endpoint.
Serum Bilirubin Rapid reductions from baseline observed at Day 7 and Day 28.[1]Not reported as a primary or key secondary endpoint.

Table 3: Safety and Tolerability

Safety OutcomePhase 2a Trial ResultsPhase 2b (AHFIRM) Trial Results
Overall Safety Profile Well-tolerated at all three doses (30, 90, and 150 mg).[8]Safe and well-tolerated.[6]
Serious Adverse Events (SAEs) No drug-related serious adverse events.[10]No meaningful differences in serious adverse events between the groups, and none were attributed to larsucosterol.
Treatment-Emergent Adverse Events (TEAEs) Not explicitly detailed in available results.Fewer TEAEs in the larsucosterol arms compared with standard of care.[6]

Experimental Protocols

Phase 2a Trial Methodology

The Phase 2a study was a multicenter, open-label, dose-escalation trial that enrolled 19 patients clinically diagnosed with moderate to severe alcohol-associated hepatitis.[5][10] Participants received one or two intravenous infusions of Larsucosterol at doses of 30, 90, or 150 mg, with the second infusion administered 72 hours after the first if the patient remained hospitalized.[5] The primary objectives were to evaluate the safety and pharmacokinetics of Larsucosterol.[5] Efficacy signals, including Lille scores at day 7, changes in serum total bilirubin, and Model for End-Stage Liver Disease (MELD) scores, were also assessed over a 28-day follow-up period.[5][10]

Phase 2b (AHFIRM) Trial Methodology

The AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study that enrolled 307 patients with severe alcohol-associated hepatitis.[6][7] Patients were randomized in a 1:1:1 ratio to receive either 30 mg of Larsucosterol, 90 mg of Larsucosterol, or a placebo.[6] A second dose was administered after 72 hours if the patient was still hospitalized.[11] All patients received supportive care as determined by the investigators, and patients in the placebo group could receive methylprednisolone at the investigator's discretion.[9][11] The primary endpoint was the 90-day mortality or liver transplant rate.[6][9] The key secondary endpoint was 90-day survival.[6][9]

Mandatory Visualization

Signaling Pathway of Larsucosterol

Larsucosterol_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Alcohol-Associated Hepatitis) cluster_larsucosterol Larsucosterol Intervention cluster_epigenetic Epigenetic Regulation cluster_cellular_response Cellular Response Cellular Stress Cellular Stress DNMTs DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b) Cellular Stress->DNMTs Upregulates Larsucosterol Larsucosterol Larsucosterol->DNMTs Inhibits Gene Expression Modulation Gene Expression Modulation Larsucosterol->Gene Expression Modulation Promotes DNA Hypermethylation DNA Hypermethylation DNMTs->DNA Hypermethylation Gene Silencing Gene Silencing DNA Hypermethylation->Gene Silencing Leads to Improved Cell Survival Improved Cell Survival Gene Expression Modulation->Improved Cell Survival Reduced Inflammation Reduced Inflammation Gene Expression Modulation->Reduced Inflammation Decreased Lipotoxicity Decreased Lipotoxicity Gene Expression Modulation->Decreased Lipotoxicity

Caption: Mechanism of action of Larsucosterol in mitigating cellular stress.

Experimental Workflow for the AHFIRM Phase 2b Trial

AHFIRM_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Period cluster_followup Follow-up and Endpoints Patient Screening Screening of Patients with Severe AH (N=307) Randomization Randomization Patient Screening->Randomization Placebo Arm Placebo + Standard of Care (n≈102) Randomization->Placebo Arm Larsucosterol 30mg Arm Larsucosterol 30mg (n≈102) Randomization->Larsucosterol 30mg Arm Larsucosterol 90mg Arm Larsucosterol 90mg (n≈102) Randomization->Larsucosterol 90mg Arm Dosing Intravenous Infusion (Day 1) Placebo Arm->Dosing Larsucosterol 30mg Arm->Dosing Larsucosterol 90mg Arm->Dosing Optional Second Dose Optional Second Dose (Day 4 if hospitalized) Dosing->Optional Second Dose Follow-up 90-Day Follow-up Optional Second Dose->Follow-up Primary Endpoint Primary Endpoint Assessment: 90-Day Mortality or Liver Transplant Follow-up->Primary Endpoint Secondary Endpoint Secondary Endpoint Assessment: 90-Day Survival Primary Endpoint->Secondary Endpoint

Caption: High-level overview of the AHFIRM Phase 2b clinical trial workflow.

References

Independent Validation of Larsucosterol Sodium's Therapeutic Claims in Severe Alcohol-Associated Hepatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Larsucosterol Sodium, an investigational epigenetic modulator, with the current standard of care, corticosteroids, for the treatment of severe alcohol-associated hepatitis (AH). The information is compiled from publicly available clinical trial data and scientific literature to support independent validation of Larsucosterol's therapeutic claims.

Executive Summary

Larsucosterol (also known as DUR-928) is an endogenous sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs).[1] This mechanism is proposed to counteract the epigenetic dysregulation, specifically DNA hypermethylation, observed in alcohol-associated hepatitis, thereby reducing inflammation, lipotoxicity, and cell death while promoting liver regeneration.[2][3] Clinical trials have investigated its potential as a therapy for severe AH, a condition with high short-term mortality and no FDA-approved treatments.[2] The current standard of care for eligible patients with severe AH is corticosteroid therapy, primarily with prednisolone or methylprednisolone, which has shown variable and often modest benefits in improving short-term survival. This guide presents a comparative analysis of the available efficacy and safety data for Larsucosterol and corticosteroids, alongside their respective experimental protocols and mechanisms of action.

Quantitative Data Comparison

The following tables summarize the key quantitative data from clinical trials of Larsucosterol and corticosteroids in patients with severe alcohol-associated hepatitis.

Table 1: Larsucosterol Phase 2b AHFIRM Trial Results (90-Day Mortality)

Treatment ArmOverall Population Mortality Rate (p-value vs. SOC)U.S. Subgroup Mortality Rate (p-value vs. SOC)
Larsucosterol (30 mg)15/102 (14.7%) (p=0.070)8/73 (11.0%) (p=0.014)
Larsucosterol (90 mg)17/102 (16.7%) (p=0.126)10/77 (13.0%) (p=0.008)
Standard of Care (SOC)¹25/103 (24.3%)21/77 (27.3%)

¹ Standard of Care (SOC) consisted of placebo plus supportive care, with or without methylprednisolone capsules at the investigators' discretion.[4]

Table 2: Selected Corticosteroid Clinical Trial and Meta-Analysis Results in Severe Alcoholic Hepatitis

Study / Meta-AnalysisTreatmentControlMortality Rate (Treatment)Mortality Rate (Control)Timepoint
Carithers et al. (1989)Methylprednisolone (32 mg/day)Placebo2/35 (5.7%)11/31 (35.5%)28 days
Ramond et al. (1992)Prednisolone (40 mg/day)Placebo4/32 (12.5%)16/29 (55.2%)2 months
STOPAH Trial (as cited in sources)PrednisolonePlacebo14%17%28 days
Meta-analysis (Imperiale et al., 1990)CorticosteroidsPlaceboProtective efficacy of 37% in overall mortality-Short-term
Meta-analysis (Pavlov et al., 2017)CorticosteroidsPlacebo/No intervention28%30%3 months
Meta-analysis (Singal et al., 2016)Corticosteroid monotherapyPlaceboOdds Ratio for 1-month mortality: 0.58-1 month

Experimental Protocols

Larsucosterol: AHFIRM Phase 2b Trial (NCT04563026)
  • Study Design: A randomized, double-blind, placebo-controlled, international, multi-center Phase 2b study.[5]

  • Patient Population: 307 patients with severe alcohol-associated hepatitis, defined by a Maddrey's Discriminant Function (MDF) score > 32 and a Model for End-Stage Liver Disease (MELD) score between 21 and 30.[2]

  • Treatment Arms: [1][5]

    • Larsucosterol 30 mg administered intravenously.

    • Larsucosterol 90 mg administered intravenously.

    • Placebo (Standard of Care), which could include methylprednisolone at the investigator's discretion.

  • Dosing Regimen: A second dose was administered after 72 hours if the patient remained hospitalized. Patients in the larsucosterol arms received the same supportive care but without steroids.[1]

  • Primary Endpoint: 90-day incidence of mortality or liver transplantation.[1]

  • Key Secondary Endpoint: 90-day survival.[1]

Corticosteroids: Representative Trial Design (Based on multiple sources)
  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with severe alcoholic hepatitis, often defined by an MDF score ≥ 32 or the presence of spontaneous hepatic encephalopathy.

  • Treatment Arms:

    • Prednisolone (e.g., 40 mg daily) or Methylprednisolone (e.g., 32 mg daily).

    • Placebo.

  • Dosing Regimen: Typically administered for 28 days, sometimes followed by a taper.

  • Primary Endpoint: Short-term mortality (e.g., 28-day, 1-month, or 2-month).

Mechanism of Action and Signaling Pathways

Larsucosterol's Epigenetic Modulation

Larsucosterol functions as an epigenetic regulator by inhibiting DNA methyltransferases (DNMTs), particularly DNMT1, DNMT3a, and 3b.[1][6] In alcohol-associated hepatitis, there is an increase in DNA hypermethylation, which leads to the silencing of protective genes.[6] By inhibiting DNMTs, Larsucosterol is believed to restore the expression of genes involved in critical cellular pathways related to stress response, cell survival, and lipid metabolism, ultimately leading to reduced inflammation and lipotoxicity.[1][6]

Larsucosterol_Mechanism cluster_alcohol_effect Alcohol-Induced Hepatocyte Stress cluster_larsucosterol_action Larsucosterol Intervention Alcohol Excessive Alcohol Consumption Hypermethylation Increased DNA Hypermethylation Alcohol->Hypermethylation GeneSilencing Protective Gene Silencing Hypermethylation->GeneSilencing Inflammation Inflammation & Lipotoxicity GeneSilencing->Inflammation CellDeath Hepatocyte Death Inflammation->CellDeath Larsucosterol Larsucosterol DNMTs DNMTs (DNMT1, 3a, 3b) Larsucosterol->DNMTs inhibits Larsucosterol->DNMTs DNMTs->GeneSilencing leads to GeneExpression Restored Gene Expression GeneExpression->GeneSilencing reverses ImprovedSurvival Improved Cell Survival, Reduced Inflammation GeneExpression->ImprovedSurvival ImprovedSurvival->CellDeath counteracts

Proposed mechanism of action for Larsucosterol.
Experimental Workflow: AHFIRM Trial

The AHFIRM trial followed a structured workflow to assess the efficacy and safety of Larsucosterol.

AHFIRM_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Endpoint Assessment Screening Screening of Patients with Severe Alcoholic Hepatitis (MDF > 32, MELD 21-30) Enrollment Enrollment of 307 Patients Screening->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization ArmA Larsucosterol 30 mg + Supportive Care Randomization->ArmA ArmB Larsucosterol 90 mg + Supportive Care Randomization->ArmB ArmC Placebo (SOC) ± Corticosteroids Randomization->ArmC Dosing IV Infusion (Second dose at 72h if hospitalized) ArmA->Dosing ArmB->Dosing ArmC->Dosing FollowUp 90-Day Follow-up Dosing->FollowUp PrimaryEndpoint Primary Endpoint Assessment: 90-Day Mortality or Liver Transplant FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Assessment: 90-Day Survival FollowUp->SecondaryEndpoint

References

Larsucosterol Sodium's safety profile compared to other liver disease treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Larsucosterol Sodium with other therapeutic agents used in the management of liver diseases, with a primary focus on severe alcohol-associated hepatitis (AH). The information is based on available clinical trial data and aims to offer an objective overview for research and development professionals.

Executive Summary

Larsucosterol, an investigational epigenetic modulator, has demonstrated a favorable safety and tolerability profile in clinical trials for severe alcohol-associated hepatitis. Compared to the current standard of care, which often includes corticosteroids, Larsucosterol has been associated with fewer treatment-emergent adverse events (TEAEs). Corticosteroids, while offering some efficacy, are linked to a significant risk of infections, gastrointestinal bleeding, and renal impairment. Other agents like pentoxifylline have a questionable efficacy profile and their own set of adverse events. N-acetylcysteine (NAC) is generally well-tolerated and used in acute liver failure, but its side effect profile includes gastrointestinal disturbances and rash.

Comparative Safety Profile

The following table summarizes the incidence of key adverse events observed in clinical trials of Larsucosterol and comparator treatments for liver disease.

Adverse Event CategoryLarsucosterol (AHFIRM Trial)Corticosteroids (Various Trials)Pentoxifylline (Various Trials)N-acetylcysteine (NAI-ALF Trials)
Any Treatment-Emergent Adverse Event (TEAE) 92.0% (30mg dose), 94.9% (90mg dose)[1]High incidence, with infections, GI bleeds, and renal impairment being most frequent[2]May increase serious and non-serious adverse events compared to placebo[3]Generally well-tolerated; nausea, vomiting, and rash are most common[4][5]
Infections Data not specifically reported, but overall TEAEs were fewer than placebo[6]Occur in up to 20% of patients treated with steroids[7]Not reported as a primary adverse eventNot reported as a primary adverse event
Gastrointestinal Bleeding Data not specifically reportedIncreased risk, especially in hospitalized patients[8][9]Variceal hemorrhage reported in a small percentage of patients (e.g., 6%)[3]Not reported as a primary adverse event
Renal Impairment/Acute Kidney Injury Data not specifically reportedA common adverse event[2]; however, one study showed prednisolone reduced incident AKI[10]Reduced hepatorenal syndrome-related mortality in some studies[3]Not reported as a primary adverse event
Drug-Related Serious Adverse Events None attributed to larsucosterol[11]Can lead to serious infections and other complications[12]Not well-documented in AH trials[13]Rare, but anaphylactoid reactions can occur[14]

Mechanism of Action: Larsucosterol

Larsucosterol is an epigenetic modulator that functions by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and 3b.[15][16] In pathological states like alcohol-associated hepatitis, there is hypermethylation of DNA, which can silence the expression of beneficial genes. By inhibiting DNMTs, Larsucosterol reduces this hypermethylation, leading to the re-expression of genes involved in critical cellular processes.[17] This includes the upregulation of genes in signaling pathways such as MAPK-ERK and calcium-AMPK, which play a role in reducing lipid biosynthesis, attenuating inflammation, and promoting cell survival.[12][17]

Larsucosterol_Mechanism cluster_disease Alcohol-Associated Hepatitis cluster_intervention Larsucosterol Action cluster_outcome Therapeutic Outcomes Hypermethylation Hypermethylation Gene_Silencing Gene_Silencing Hypermethylation->Gene_Silencing Larsucosterol Larsucosterol Inflammation Inflammation Gene_Silencing->Inflammation Cell_Death Cell_Death Gene_Silencing->Cell_Death Lipid_Biosynthesis Lipid_Biosynthesis Gene_Silencing->Lipid_Biosynthesis DNMTs DNMT1, 3a, 3b Larsucosterol->DNMTs inhibits Gene_Expression Upregulation of Protective Genes MAPK_ERK MAPK-ERK Pathway Gene_Expression->MAPK_ERK Ca_AMPK Calcium-AMPK Pathway Gene_Expression->Ca_AMPK Reduced_Inflammation Reduced_Inflammation Improved_Cell_Survival Improved_Cell_Survival Reduced_Lipotoxicity Reduced_Lipotoxicity

Caption: Larsucosterol's mechanism of action.

Experimental Protocols

Larsucosterol: AHFIRM Phase 2b Trial
  • Study Design: A randomized, double-blind, placebo-controlled, international, multi-center trial.[15][18]

  • Participants: 307 patients with severe alcohol-associated hepatitis.[6]

  • Intervention: Patients were randomized to one of three arms:

    • Larsucosterol 30 mg

    • Larsucosterol 90 mg

    • Placebo[15]

  • Administration: Intravenous infusion.

  • Concomitant Medication: All patients received supportive care. Patients in the placebo group could receive methylprednisolone at the investigator's discretion.[15]

  • Primary Outcome: 90-day incidence of mortality or liver transplantation.[19]

  • Key Secondary Outcome: 90-day mortality.[6]

AHFIRM_Workflow Patient_Population 307 Patients with Severe AH Randomization Randomization (1:1:1) Patient_Population->Randomization Arm_A Larsucosterol 30mg + Supportive Care Randomization->Arm_A Arm_B Larsucosterol 90mg + Supportive Care Randomization->Arm_B Arm_C Placebo + Supportive Care (± Corticosteroids) Randomization->Arm_C Endpoint_Assessment 90-Day Assessment Arm_A->Endpoint_Assessment Arm_B->Endpoint_Assessment Arm_C->Endpoint_Assessment Primary_Endpoint Mortality or Liver Transplant Endpoint_Assessment->Primary_Endpoint Secondary_Endpoint Mortality Endpoint_Assessment->Secondary_Endpoint

Caption: AHFIRM Phase 2b Trial Workflow.

Corticosteroids & Pentoxifylline: STOPAH Trial
  • Study Design: A multicentre, double-blind, 2x2 factorial trial.[17]

  • Participants: 1,200 patients with severe alcoholic hepatitis.[17]

  • Intervention: Patients were randomized to one of four groups:

    • Placebo / Placebo

    • Placebo / Prednisolone

    • Pentoxifylline / Placebo

    • Pentoxifylline / Prednisolone[17]

  • Primary Endpoint: Mortality at 28 days.[17]

  • Secondary Endpoints: Mortality at 90 days and 1 year.[17]

Conclusion

This compound presents a promising safety profile for the treatment of severe alcohol-associated hepatitis, particularly when compared to the established risks associated with corticosteroid therapy. The lower incidence of treatment-emergent adverse events in the AHFIRM trial suggests a better tolerability profile. While the primary efficacy endpoint in the overall population was not met, the clinically meaningful trends in mortality reduction, especially in the U.S. patient population, warrant further investigation in Phase 3 trials. For researchers and drug development professionals, Larsucosterol's novel epigenetic mechanism of action and favorable safety data highlight its potential as a significant advancement in the treatment of liver diseases.

References

Assessing the Long-Term Outcomes of Larsucosterol Sodium Treatment for Alcohol-Associated Hepatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Larsucosterol Sodium with the current standard of care, primarily corticosteroids, for the treatment of severe Alcohol-associated Hepatitis (AH). The information is based on available clinical trial data and aims to assist researchers and drug development professionals in evaluating the long-term potential of this novel therapeutic agent.

Introduction to this compound

Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that acts as an epigenetic modulator. Its primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1] In pathological states such as AH, DNA hypermethylation can lead to the silencing of genes crucial for cellular repair, survival, and normal metabolic function.[2] By inhibiting DNMTs, Larsucosterol is proposed to restore the expression of these protective genes, thereby reducing inflammation, lipotoxicity, and oxidative stress, and promoting hepatocyte survival and liver regeneration.[3]

Current Standard of Care: Corticosteroids

The current first-line treatment for severe AH is the administration of corticosteroids, such as prednisolone.[4] The rationale behind their use is to suppress the profound inflammatory response characteristic of AH. However, the efficacy of corticosteroids in improving long-term survival remains a subject of debate, with some studies showing a modest short-term survival benefit, while larger trials have not demonstrated a significant improvement in mortality at 90 days or one year.[5][6] Furthermore, corticosteroid use is associated with an increased risk of infections, a significant concern in this patient population.[6]

Comparative Efficacy: Larsucosterol vs. Corticosteroids

The following tables summarize the available quantitative data from key clinical trials of Larsucosterol and corticosteroids in patients with severe AH.

Table 1: 90-Day Outcomes in Severe Alcohol-Associated Hepatitis
OutcomeLarsucosterol (AHFIRM Trial - US Subgroup)[7][8]Corticosteroids (Prednisolone - STOPAH Trial)[9]Placebo (AHFIRM Trial - US Subgroup)[7][8]Placebo (STOPAH Trial)[9]
90-Day Mortality Rate 30mg: 57% reduction vs. Placebo (p=0.014)90mg: 58% reduction vs. Placebo (p=0.008)No significant difference vs. Placebo-~29%
90-Day Mortality or Liver Transplant Rate (Primary Endpoint of AHFIRM) Not statistically significant vs. Placebo (Global population)[1]Not reported as a primary endpoint in this format.--

Note: The AHFIRM trial's primary endpoint of 90-day mortality or liver transplant did not reach statistical significance in the overall global population. However, a prespecified analysis of the U.S. patient subgroup (representing 76% of the trial population) showed a statistically significant reduction in 90-day mortality for both larsucosterol doses compared to placebo.[7][8] The STOPAH trial did not show a significant difference in mortality at 90 days for prednisolone compared to placebo.[9]

Table 2: Long-Term Outcomes (1-Year Mortality)
Treatment1-Year Mortality Rate
Larsucosterol Data not yet available. A planned Phase 3 trial will follow patients for up to 180 days.[5]
Corticosteroids (Prednisolone - STOPAH Trial) No significant difference vs. Placebo (~56% for both groups)[5]
Placebo (STOPAH Trial) ~56%[5]

Experimental Protocols

Larsucosterol: AHFIRM Phase 2b Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10]

  • Patient Population: 307 patients with severe AH (Maddrey's Discriminant Function [MDF] ≥ 32 and Model for End-Stage Liver Disease [MELD] score 21-30).[3]

  • Treatment Arms:

    • Larsucosterol 30 mg intravenously on day 1.

    • Larsucosterol 90 mg intravenously on day 1.

    • Placebo on day 1.

  • Standard of Care: All patients received standard supportive care. In the placebo arm, investigators could prescribe corticosteroids at their discretion. To maintain blinding, patients in the larsucosterol arms received matching placebo capsules if the investigator prescribed steroids.[11]

  • Primary Endpoint: 90-day mortality or liver transplantation.[10]

  • Key Secondary Endpoint: 90-day mortality.[3]

Corticosteroids: STOPAH Trial
  • Study Design: A multicenter, double-blind, 2x2 factorial randomized controlled trial.[12][13]

  • Patient Population: 1,103 patients with a clinical diagnosis of severe AH (MDF ≥ 32).

  • Treatment Arms:

    • Prednisolone 40 mg daily for 28 days.

    • Pentoxifylline 400 mg three times daily for 28 days.

    • Prednisolone and pentoxifylline.

    • Placebo.

  • Primary Endpoint: Mortality at 28 days.[13]

  • Secondary Endpoints: Mortality at 90 days and 1 year.[13]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Larsucosterol

Larsucosterol_Mechanism cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Alcohol_Metabolites Alcohol Metabolites & Other Stressors Stress_Response Cellular Stress (Oxidative, ER) Alcohol_Metabolites->Stress_Response DNMTs DNMT1, 3a, 3b Stress_Response->DNMTs Upregulation DNA DNA Protective_Genes Protective Genes (Survival, Metabolism, Anti-inflammatory) DNMTs->DNA Hypermethylation (Gene Silencing) Larsucosterol Larsucosterol Larsucosterol->DNMTs Inhibition Gene_Expression Gene Expression Protective_Genes->Gene_Expression Upregulation Inflammation Reduced Inflammation Gene_Expression->Inflammation Lipotoxicity Reduced Lipotoxicity Gene_Expression->Lipotoxicity Cell_Survival Increased Cell Survival Gene_Expression->Cell_Survival

Caption: Mechanism of action of Larsucosterol in hepatocytes.

Experimental Workflow: AHFIRM Trial

AHFIRM_Workflow Screening Patient Screening (Severe AH, MDF ≥ 32, MELD 21-30) Randomization Randomization (1:1:1) Screening->Randomization Arm_A Larsucosterol 30mg IV + SOC Randomization->Arm_A Arm A Arm_B Larsucosterol 90mg IV + SOC Randomization->Arm_B Arm B Arm_C Placebo IV + SOC (± Corticosteroids) Randomization->Arm_C Arm C Follow_up 90-Day Follow-up Arm_A->Follow_up Arm_B->Follow_up Arm_C->Follow_up Endpoint Primary Endpoint Assessment: 90-Day Mortality or Liver Transplant Follow_up->Endpoint

Caption: High-level workflow of the AHFIRM clinical trial.

Alternative Therapies in Development

Several other therapeutic strategies are under investigation for AH, targeting different aspects of its pathophysiology. These include:

  • Anti-inflammatory agents: Targeting specific inflammatory cytokines.

  • Gut microbiome modulators: Probiotics, prebiotics, and fecal microbiota transplantation to address gut dysbiosis and endotoxemia.

  • Hepatocyte regeneration promoters: Growth factors to stimulate liver repair.

  • Apoptosis inhibitors: To prevent hepatocyte death.

Conclusion and Future Directions

This compound has demonstrated a promising safety profile and a statistically significant reduction in 90-day mortality in a large subgroup of patients with severe AH in the AHFIRM trial.[7][8] This stands in contrast to the current standard of care, corticosteroids, for which long-term survival benefits have not been consistently demonstrated in large clinical trials.[5] The novel epigenetic mechanism of action of Larsucosterol, which targets a fundamental disease process, offers a compelling rationale for its potential as a disease-modifying therapy.

While the absence of 1-year mortality data for Larsucosterol currently limits a direct long-term comparison with corticosteroids, the planned Phase 3 trial will provide more definitive evidence on its sustained efficacy and safety.[5] The strong 90-day survival signal in the US patient population suggests that Larsucosterol could represent a significant advancement in the treatment of this life-threatening condition for which there are currently no FDA-approved therapies.[11] Further research is warranted to confirm these findings and to explore the full potential of this epigenetic modulator in the management of severe AH.

References

Head-to-Head Comparison of Larsucosterol Sodium Dosing Regimens in Alcohol-Associated Hepatitis

Author: BenchChem Technical Support Team. Date: November 2025

Larsucosterol sodium, an epigenetic modulator, has been investigated in clinical trials for the treatment of severe alcohol-associated hepatitis (AH), a condition with high mortality and no FDA-approved therapies.[1][2] Clinical research has focused on identifying the optimal dosing regimen to improve patient outcomes. This guide provides a detailed comparison of different this compound dosing regimens based on available experimental data from Phase 2a and Phase 2b clinical trials.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the AHFIRM Phase 2b trial and the earlier Phase 2a study, comparing different doses of this compound.

AHFIRM Phase 2b Trial: Efficacy Outcomes (90-Day)
OutcomePlacebo (Standard of Care)Larsucosterol 30 mgLarsucosterol 90 mg
Mortality or Liver Transplant (Primary Endpoint) Did not achieve statistical significanceDid not achieve statistical significanceDid not achieve statistical significance
Mortality Rate (Overall) 24.3% (25/103)[3]14.7% (15/102)[3]16.7% (17/102)[3]
Mortality Reduction vs. Placebo (Overall) -41% (p=0.068)[2]35% (p=0.124)[2]
Mortality Rate (U.S. Patients) 27.3% (21/77)[3]11.0% (8/73)[3]13.0% (10/77)[3]
Mortality Reduction vs. Placebo (U.S. Patients) -57% (p=0.014)[2]58% (p=0.008)[2]
Liver Transplants 458[4]
Phase 2a Trial: Efficacy and Safety Outcomes (28-Day)
OutcomeLarsucosterol 30 mgLarsucosterol 90 mgLarsucosterol 150 mg
Number of Patients 8 (4 moderate, 4 severe AH)[1]7 (3 moderate, 4 severe AH)[1]4 (4 severe AH)[1]
28-Day Survival Rate 100%[1]100%[1]100%[1]
Change in MELD Score at Day 28 Reduction observed[1]Reduction observed[1]Reduction observed
Change in Serum Bilirubin at Day 7 & 28 Rapid reduction observed[1]Rapid reduction observed[1]Rapid reduction observed
Drug-Related Serious Adverse Events None reported[5]None reported[5]None reported[5]

Experimental Protocols

AHFIRM Phase 2b Trial (NCT04563026)

The AHFIRM trial was a randomized, double-blind, placebo-controlled, international, multi-center study designed to evaluate the safety and efficacy of larsucosterol in patients with severe alcohol-associated hepatitis.[2][6]

  • Patient Population: The trial enrolled 307 patients with a clinical diagnosis of severe alcohol-associated hepatitis.[2]

  • Study Arms: The study consisted of three arms with approximately 100 patients each:[2]

    • Placebo plus standard of care (SOC). SOC could include methylprednisolone capsules at the investigator's discretion.[2]

    • Larsucosterol 30 mg plus SOC.[2]

    • Larsucosterol 90 mg plus SOC.[2]

  • Dosing Regimen: Larsucosterol was administered as an intravenous infusion.[4] A second dose was administered after 72 hours if the patient remained hospitalized.[3]

  • Primary Endpoint: The primary outcome was the 90-day incidence of mortality or liver transplantation.[2]

  • Secondary Endpoint: The key secondary endpoint was 90-day survival.[2]

Phase 2a Trial

This was a multi-center, open-label, dose-escalation study to assess the safety, pharmacokinetics, and efficacy signals of larsucosterol in patients with alcohol-associated hepatitis.[5]

  • Patient Population: The study enrolled 19 patients with moderate or severe AH.[1]

  • Dosing Cohorts: Patients were enrolled in three dose-escalation cohorts:[1]

    • 30 mg

    • 90 mg

    • 150 mg

  • Dosing Regimen: Larsucosterol was administered as one or two intravenous infusions 72 hours apart.[5]

  • Endpoints: The study evaluated safety, pharmacokinetics, and efficacy signals, including changes in liver chemistry (e.g., serum bilirubin) and MELD scores over a 28-day follow-up period.[1][5] All 19 patients survived the 28-day study period.[5]

Visualizations

Signaling Pathway of Larsucosterol

Larsucosterol acts as an epigenetic modulator by inhibiting DNA methyltransferases (DNMTs).[7] This leads to the demethylation of CpG islands in the promoter regions of various genes, upregulating their expression.[8] The downstream effects include the activation of signaling pathways involved in stress response, cell survival, and lipid metabolism, such as the MAPK-ERK, calcium-AMPK, and PI3K pathways.[8] This ultimately leads to reduced inflammation, decreased lipotoxicity, and improved cell survival.[7]

Larsucosterol_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Larsucosterol Larsucosterol DNMTs DNMT1, DNMT3a, DNMT3b Larsucosterol->DNMTs inhibits Gene_expression Gene Upregulation Larsucosterol->Gene_expression leads to DNA_hypermethylation DNA Hypermethylation DNMTs->DNA_hypermethylation promotes DNA_hypermethylation->Gene_expression represses MAPK_ERK MAPK-ERK Pathway Gene_expression->MAPK_ERK Ca_AMPK Calcium-AMPK Pathway Gene_expression->Ca_AMPK PI3K PI3K Pathway Gene_expression->PI3K Cell_survival Improved Cell Survival MAPK_ERK->Cell_survival Inflammation Reduced Inflammation MAPK_ERK->Inflammation Lipotoxicity Decreased Lipotoxicity Ca_AMPK->Lipotoxicity PI3K->Cell_survival

Caption: Larsucosterol's mechanism of action.

AHFIRM Phase 2b Trial Workflow

The following diagram illustrates the workflow of the AHFIRM Phase 2b clinical trial.

AHFIRM_Trial_Workflow cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Arms cluster_dosing Dosing cluster_followup Follow-up & Endpoints Patient_Population 307 Patients with Severe Alcohol-Associated Hepatitis Randomization Randomization (1:1:1) Patient_Population->Randomization Placebo Placebo + SOC Randomization->Placebo Larsu_30 Larsucosterol 30mg + SOC Randomization->Larsu_30 Larsu_90 Larsucosterol 90mg + SOC Randomization->Larsu_90 Dose_1 Initial IV Infusion Placebo->Dose_1 Larsu_30->Dose_1 Larsu_90->Dose_1 Dose_2 Optional Second IV Infusion (at 72 hours if hospitalized) Dose_1->Dose_2 Follow_up 90-Day Follow-up Dose_2->Follow_up Primary_Endpoint Primary Endpoint: 90-Day Mortality or Liver Transplant Follow_up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: 90-Day Survival Follow_up->Secondary_Endpoint

Caption: AHFIRM Phase 2b trial workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.